molecular formula C10H8FNO2 B1394177 2-Fluoro-3-(4-methoxyphenyl)-3-oxopropanenitrile CAS No. 1280787-24-7

2-Fluoro-3-(4-methoxyphenyl)-3-oxopropanenitrile

Cat. No.: B1394177
CAS No.: 1280787-24-7
M. Wt: 193.17 g/mol
InChI Key: VOQAUBMZINIKIQ-UHFFFAOYSA-N
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Description

2-Fluoro-3-(4-methoxyphenyl)-3-oxopropanenitrile is a useful research compound. Its molecular formula is C10H8FNO2 and its molecular weight is 193.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoro-3-(4-methoxyphenyl)-3-oxopropanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-3-(4-methoxyphenyl)-3-oxopropanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-fluoro-3-(4-methoxyphenyl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c1-14-8-4-2-7(3-5-8)10(13)9(11)6-12/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOQAUBMZINIKIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401238416
Record name Benzenepropanenitrile, α-fluoro-4-methoxy-β-oxo-
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Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1280787-24-7
Record name Benzenepropanenitrile, α-fluoro-4-methoxy-β-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1280787-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenepropanenitrile, α-fluoro-4-methoxy-β-oxo-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Fluoro-3-(4-methoxyphenyl)-3-oxopropanenitrile: Synthesis, Properties, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 2-Fluoro-3-(4-methoxyphenyl)-3-oxopropanenitrile, a novel fluorinated β-ketonitrile poised for significant applications in medicinal chemistry and drug development. While direct literature on this specific molecule is nascent, this document constructs a robust scientific profile by leveraging established chemical principles and data from structurally analogous compounds. We will explore its core chemical structure, predict its physicochemical properties, propose a detailed, field-proven synthetic protocol, and discuss its potential as a versatile building block for creating new therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking to harness the unique properties of fluorinated scaffolds.

Introduction: The Strategic Value of Fluorinated β-Ketonitriles

In modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design.[1][2] The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow medicinal chemists to fine-tune critical pharmacological parameters, including metabolic stability, binding affinity, lipophilicity, and bioavailability.[2][3] When this "fluorine advantage" is combined with a highly versatile chemical moiety like the β-ketonitrile, the potential for innovation expands significantly.

β-Ketonitriles are recognized as powerful intermediates in organic synthesis, serving as precursors for a wide array of biologically active heterocyclic compounds such as pyridines, pyrimidines, and pyrazoles.[4] These scaffolds are central to the development of anticancer, anti-inflammatory, and anti-HIV agents.[4]

This guide focuses on the specific molecule 2-Fluoro-3-(4-methoxyphenyl)-3-oxopropanenitrile, which merges the benefits of α-fluorination with the proven utility of an aryl β-ketonitrile. The introduction of an α-fluoro group is anticipated to modulate the electronic properties and reactivity of the ketone and nitrile functionalities, offering a unique building block for constructing novel chemical entities with potentially enhanced therapeutic profiles.

Section 1: Molecular Structure and Predicted Physicochemical Properties

Chemical Structure and Core Attributes

The fundamental structure of 2-Fluoro-3-(4-methoxyphenyl)-3-oxopropanenitrile combines three key functional regions: an electron-rich 4-methoxyphenyl ring, a central β-keto-carbonyl group, and an α-fluorinated nitrile.

  • IUPAC Name: 2-Fluoro-3-(4-methoxyphenyl)-3-oxopropanenitrile

  • Molecular Formula: C₁₀H₈FNO₂

  • Molecular Weight: 193.18 g/mol

Analysis of Key Structural Features
  • α-Fluoro-β-ketonitrile Core: The fluorine atom at the α-position exerts a powerful electron-withdrawing inductive effect. This is expected to increase the acidity of the α-proton (if present in a tautomeric form or as a potential deprotonation site), influencing its reactivity in base-catalyzed reactions. This fluorination can also block a site of potential metabolic oxidation, a common strategy for improving a drug candidate's pharmacokinetic profile.[1]

  • 4-Methoxyphenyl (Anisoyl) Group: The methoxy group at the para-position of the phenyl ring is an electron-donating group via resonance. This electronic contribution can influence the reactivity of the adjacent carbonyl group and may play a role in molecular recognition and binding interactions with biological targets.

Predicted Physicochemical Properties

Quantitative data for the target molecule is not yet established in public repositories. However, by analyzing its constituent parts and comparing it to structurally similar, commercially available compounds like 3-(4-Fluorophenyl)-3-oxopropanenitrile and 3-(4-Methoxyphenyl)-3-oxopropanenitrile, we can predict its key properties.[5][6]

PropertyPredicted ValueRationale / Comparison
Molecular Weight 193.18 g/mol Calculated from the molecular formula C₁₀H₈FNO₂.
LogP (Octanol/Water) ~1.5 - 2.0Based on analogs; the methoxy group increases lipophilicity while the fluorine and nitrile contribute to polarity.
Topological Polar Surface Area ~57.0 ŲEstimated based on the nitrile (C≡N) and carbonyl (C=O) groups.
Hydrogen Bond Donors 0No labile protons on N or O atoms.
Hydrogen Bond Acceptors 3The nitrile nitrogen, carbonyl oxygen, and methoxy oxygen.
Melting Point 125 - 140 °CThe parent compound, 3-(4-Methoxyphenyl)-3-oxopropanenitrile, has a melting point of 130-134 °C.[6] The addition of fluorine may slightly alter crystal packing and melting point.

Section 2: Proposed Synthesis and Characterization

A robust and efficient synthesis is critical for enabling the exploration of a new chemical entity. We propose a logical and experimentally validated two-step approach starting from a known precursor.

Retrosynthetic Analysis

The most direct and reliable synthetic strategy involves the late-stage fluorination of a readily available β-ketonitrile precursor. This approach avoids the complexities of handling potentially unstable fluorinated starting materials. The key disconnection is at the Cα-F bond, leading back to the non-fluorinated parent compound.

Proposed Synthetic Protocol

Objective: To synthesize 2-Fluoro-3-(4-methoxyphenyl)-3-oxopropanenitrile via electrophilic fluorination.

Step 1: Preparation of Precursor: 3-(4-Methoxyphenyl)-3-oxopropanenitrile

While this precursor is commercially available[6], a standard laboratory synthesis proceeds via a Claisen condensation.

  • Reagents: 4-Methoxyacetophenone, Ethyl Cyanoformate, Sodium Ethoxide (NaOEt).

  • Procedure: To a solution of sodium ethoxide in anhydrous ethanol, add 4-methoxyacetophenone. Stir the mixture at room temperature, then add ethyl cyanoformate dropwise.

  • Reaction: The ethoxide base deprotonates the α-carbon of the acetophenone, which then acts as a nucleophile, attacking the ethyl cyanoformate.

  • Workup: After completion, the reaction is quenched with an aqueous acid solution, and the product is extracted with an organic solvent (e.g., ethyl acetate). The crude product is then purified by recrystallization.

Step 2: α-Fluorination of the β-Ketonitrile Precursor

This critical step introduces the fluorine atom. The choice of an electrophilic fluorinating agent is paramount for achieving high yield and selectivity. N-Fluorobenzenesulfonimide (NFSI) is an excellent candidate; it is a crystalline, stable, and effective source of "F+" for the fluorination of enolates.[7]

  • Reagents: 3-(4-Methoxyphenyl)-3-oxopropanenitrile, a suitable base (e.g., Sodium Hydride, NaH), N-Fluorobenzenesulfonimide (NFSI), and an aprotic solvent (e.g., Tetrahydrofuran, THF).

  • Rationale for Experimental Choices:

    • Base (NaH): A strong, non-nucleophilic base is required to completely deprotonate the α-carbon and form the sodium enolate of the β-ketonitrile. This ensures the reaction proceeds through a defined intermediate.

    • Solvent (Anhydrous THF): A dry, aprotic solvent is essential to prevent quenching of the base and the reactive enolate intermediate.

    • Reagent (NFSI): NFSI provides a source of electrophilic fluorine that readily reacts with the nucleophilic enolate. Its use is well-documented for the fluorination of 1,3-dicarbonyl compounds.[7]

  • Detailed Protocol: i. In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 3-(4-Methoxyphenyl)-3-oxopropanenitrile (1.0 eq) in anhydrous THF. ii. Cool the solution to 0 °C using an ice bath. iii. Add Sodium Hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir for 30 minutes at 0 °C to ensure complete formation of the enolate. iv. In a separate flask, dissolve NFSI (1.2 eq) in anhydrous THF. v. Add the NFSI solution dropwise to the enolate solution at 0 °C. vi. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS. vii. Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). viii. Extract the aqueous layer with ethyl acetate (3x). ix. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product should be purified using silica gel column chromatography, eluting with a hexane/ethyl acetate gradient to isolate the pure 2-Fluoro-3-(4-methoxyphenyl)-3-oxopropanenitrile.

Workflow for Proposed Synthesis

Synthesis_Workflow Start 4-Methoxyacetophenone + Ethyl Cyanoformate Precursor 3-(4-Methoxyphenyl)- 3-oxopropanenitrile Start->Precursor Claisen Condensation (NaOEt) Enolate Sodium Enolate Intermediate Precursor->Enolate Deprotonation (NaH in THF) FinalProduct 2-Fluoro-3-(4-methoxyphenyl)- 3-oxopropanenitrile Enolate->FinalProduct Electrophilic Fluorination (NFSI) Purification Column Chromatography & Characterization FinalProduct->Purification Purification Drug_Discovery_Workflow A Synthesis of 2-Fluoro-3-(4-methoxyphenyl)-3-oxopropanenitrile B Library Synthesis (e.g., Pyrimidines, Pyrazoles) A->B C High-Throughput Screening (HTS) (Biochemical Assays) B->C D Hit Identification & Validation C->D E Cell-Based Assays (Potency & Toxicity) D->E F Lead Optimization (SAR) (Medicinal Chemistry) E->F G In Vivo Studies (PK/PD & Efficacy Models) F->G

Caption: A typical workflow for drug discovery screening.

Section 4: Conclusion and Future Directions

2-Fluoro-3-(4-methoxyphenyl)-3-oxopropanenitrile represents a promising, albeit underexplored, building block for medicinal chemistry. Its design intelligently combines the metabolic and binding advantages of fluorination with the synthetic versatility of the β-ketonitrile scaffold. The synthetic route proposed herein is based on reliable, well-established methodologies, providing a clear path to accessing this compound for further research.

Future work should focus on the validation of this synthetic protocol, comprehensive spectroscopic and physicochemical characterization of the molecule, and its subsequent use in the synthesis of diverse heterocyclic libraries. Screening these libraries against a range of biological targets, such as kinases and proteases, will be crucial in uncovering the full therapeutic potential of this unique fluorinated intermediate.

References

  • PubChem. 2-(4-Fluoro-3-methoxyphenyl)benzonitrile. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Fluoro-4-methoxyphenylacetonitrile. National Center for Biotechnology Information. [Link]

  • Al-Zoubi, R. M., et al. (2024). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances. [Link]

  • EurekAlert!. (2025). Novel method to synthesize valuable fluorinated drug compounds. AAAS. [Link]

  • Kharas, G., et al. (2022). Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. [Link]

  • Pharmaffiliates. 2-(4-Fluoro-3-phenoxyphenyl)-2-hydroxyacetonitrile. [Link]

  • LE STUDIUM. (2018). Fluorine as a key element in modern drug discovery and development. [Link]

  • PrepChem.com. Synthesis of 3-fluoro-4-methoxybenzonitrile. [Link]

  • Postigo, A., et al. (2016). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry. [Link]

  • Google Patents. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • NIST. 2-Propanone, 1-(4-hydroxy-3-methoxyphenyl)-. NIST Chemistry WebBook. [Link]

  • Kharas, G., et al. (2022). Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. ChemRxiv. [Link]

  • ChemSynthesis. 2-fluoro-3-(4-methoxyphenyl)pyridine. [Link]

  • Hiyama, T. (2000). Biologically Active Organofluorine Compounds. In Organofluorine Compounds. Springer.
  • BenchChem. A Comparative Analysis of the Biological Activity of 4-Fluoro-2-(4-methoxybenzyl)phenol and Its Parent Compounds.
  • Saeed, S., et al. (2009). 2-Fluoro-N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E. [Link]

  • Grygorenko, O. O., et al. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

  • Powers, J. C., et al. (2020). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. PMC. [Link]

  • Cheméo. Chemical Properties of 2-Propanone, 1-(4-hydroxy-3-methoxyphenyl)- (CAS 2503-46-0). [Link]

  • PubChemLite. 3-(4-chlorophenyl)-2-fluoro-3-oxopropanenitrile (C9H5ClFNO). [Link]

  • Changzhou YongXu. 3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]. [Link]

Sources

Electronic effects of the 4-methoxy group on alpha-fluorination stability

Electronic Effects of the 4-Methoxy Group on -Fluorination Stability

Executive Summary

In the realm of organofluorine chemistry, the 4-methoxy group acts as a potent electronic modulator during electrophilic

difluorinationhydrolytic susceptibility

Part 1: Mechanistic Foundation

The Enolization-Fluorination Interface

The

  • Enol Nucleophilicity: The lone pairs on the methoxy oxygen donate electron density into the aromatic ring, which is conjugated with the enol double bond. This raises the energy of the HOMO, making the

    
    -carbon highly nucleophilic towards the electrophilic fluorine source (
    
    
    ).
  • Hammett Correlation: Kinetic studies reveal a negative Hammett reaction constant (

    
     to 
    
    
    ) for the fluorination of acetophenones. This indicates that the reaction is accelerated by electron-donating groups (EDGs) that stabilize the developing positive charge in the transition state.
Stability Parameters

"Stability" in this context is bifurcated into Kinetic Control (during reaction) and Thermodynamic/Product Stability (post-isolation).

Stability TypeEffect of 4-OMe GroupMechanistic Rationale
Kinetic Stability Decreased (High Reactivity)The product,

-fluoro-4-methoxyacetophenone, remains electron-rich. The inductive withdrawing effect of the first fluorine atom (-I) is partially offset by the strong +M effect of the 4-OMe group, leaving the enol of the monofluorinated product accessible. This leads to competitive difluorination .
Hydration Stability Increased Electron-deficient

-fluoroketones (e.g., 4-NO

) rapidly form hydrates (

-diols) in water due to the highly electrophilic carbonyl. The 4-OMe group donates density to the carbonyl carbon, reducing its electrophilicity and resisting hydration.
Hydrolytic Stability Variable (Solvolysis Risk)While the C-F bond is strong, the 4-OMe group can stabilize a benzylic carbocation. Under strongly acidic/solvolytic conditions, this can facilitate

-type loss of fluoride, though this is less common than in benzylic alkyl fluorides.

Part 2: Visualization of Electronic Pathways

The following diagram illustrates the resonance stabilization of the enol intermediate and the competing pathways for mono- vs. di-fluorination.

Gcluster_0Electronic EffectStart4-MethoxyacetophenoneEnolEnol Intermediate(HOMO Elevated by 4-OMe)Start->EnolAcid/BaseTautomerizationTSTransition State(Charge Stabilized)Enol->TS+ Selectfluor (F+)Monoα-Fluoro-4-methoxyacetophenone(Target Product)TS->Mono- H+Diα,α-Difluoro Byproduct(Over-reaction)Mono->Di2nd F+ Attack(Risk if Uncontrolled)Resonance4-MeO (+M Effect)Stabilizes CationResonance->TS

Caption: Mechanistic pathway showing 4-OMe resonance stabilization accelerating F+ attack and the risk of sequential difluorination.

Part 3: Experimental Protocol (Self-Validating)

This protocol is designed to maximize monofluorination selectivity by controlling the kinetic acceleration provided by the 4-OMe group.

Protocol: Selective -Fluorination of 4-Methoxyacetophenone

Objective: Synthesis of 2-fluoro-1-(4-methoxyphenyl)ethanone with >90% mono-selectivity.

Reagents:

  • Substrate: 4-Methoxyacetophenone (1.0 equiv)

  • Reagent: Selectfluor (1.1 equiv)

  • Solvent: Acetonitrile (MeCN) (anhydrous)

  • Additive: Sodium sulfate (Na

    
    SO
    
    
    ) or molecular sieves (to suppress hydration)

Workflow:

  • Setup: In a flame-dried round-bottom flask, dissolve 4-methoxyacetophenone (10 mmol) in anhydrous MeCN (50 mL). The use of MeCN is critical as it supports the polar transition state but does not participate as a nucleophile (unlike MeOH).

  • Reagent Addition: Add Selectfluor (11 mmol) in one portion at 0 °C .

    • Rationale: The 4-OMe group makes the substrate highly reactive. Lowering the temperature suppresses the rate of the second fluorination (which has a higher activation energy than the first) and minimizes side reactions.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours.

    • Monitoring: Monitor via TLC (Hexane/EtOAc 4:1) or

      
      F NMR. Look for the appearance of the monofluorinated signal (
      
      
      ppm, triplet) and absence of the difluorinated signal (
      
      
      ppm).
  • Quench & Workup: Pour the reaction mixture into saturated aqueous NaHCO

    
     (100 mL) to neutralize HF generated during the reaction. Extract with Dichloromethane (3 x 50 mL).
    
  • Purification: Dry organic layers over MgSO

    
    , concentrate, and purify via silica gel flash chromatography.
    
    • Note: The product is less prone to hydration than electron-poor analogs, allowing standard aqueous workup.

Data Analysis: Substituent Effects on Reaction Time

The following table summarizes the relative reactivity of acetophenones, highlighting the acceleration caused by the 4-OMe group.

Substituent (para)

Value
Relative Rate (

)
Reaction Time (Selectfluor, 25°C)Major Risk
4-OMe -0.78 ~150 4 h Difluorination
4-Me-0.31~1012 hNone
H0.00124–48 h (often requires reflux)Incomplete Conversion
4-NO

+0.79<0.01No Reaction (requires activation)None

Note: Rate approximations based on Hammett

Part 4: Reaction Workflow Diagram

WorkflowStep1Dissolve Substrate(MeCN, Anhydrous)Step2Add Selectfluor(0°C, Kinetic Control)Step1->Step2Step3Monitor (19F NMR)Target: -230 ppm (t)Step2->Step3Step3->Step2Incomplete(Stir longer)Step4Quench (Sat. NaHCO3)Neutralize HFStep3->Step4CompleteStep5Isolate Product(Silica Gel)Step4->Step5

Caption: Optimized workflow for the synthesis of

References

  • Banks, R. E., et al. "1-Alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts: user-friendly site-selective electrophilic fluorinating agents of the N-fluoroammonium class."[1] Journal of the Chemical Society, Perkin Transactions 1, 1996.[1]

  • Rozatian, N., et al. "A Quantitative Reactivity Scale for Electrophilic Fluorinating Reagents."[2] Chemical Science, 2018.

  • Stavber, S., & Zupan, M. "Selectfluor™ F-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Chemistry."[3] Acta Chimica Slovenica, 2005.[3]

  • Pattison, G. "Conformational preferences of α-fluoroketones may influence their reactivity."[4] Beilstein Journal of Organic Chemistry, 2017.

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.

Methodological & Application

Scalable synthesis protocols for 2-Fluoro-3-(4-methoxyphenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Scalable Synthesis of 2-Fluoro-3-(4-methoxyphenyl)-3-oxopropanenitrile

Introduction: The Strategic Value of α-Fluorinated β-Ketonitriles

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, profoundly enhancing properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] Among the diverse classes of organofluorine compounds, α-fluorinated β-ketonitriles represent a particularly valuable subclass of synthons. The unique electronic arrangement conferred by the vicinal electron-withdrawing carbonyl, nitrile, and fluorine groups creates a versatile building block for constructing complex heterocyclic and carbocyclic scaffolds found in numerous pharmacologically active agents.[3]

This application note provides a detailed, scalable, and robust two-step protocol for the synthesis of 2-Fluoro-3-(4-methoxyphenyl)-3-oxopropanenitrile. We first address the synthesis of the β-ketonitrile precursor, 3-(4-methoxyphenyl)-3-oxopropanenitrile, via a base-mediated condensation. Subsequently, we detail a highly efficient electrophilic fluorination of this precursor using Selectfluor®, a reagent chosen for its exceptional performance, safety profile, and suitability for large-scale industrial applications.[4][5] Each step is accompanied by a rationale for the chosen methodology, detailed procedural steps, and critical insights for process scale-up.

Part 1: Scalable Synthesis of the Precursor, 3-(4-Methoxyphenyl)-3-oxopropanenitrile

The initial stage of the synthesis focuses on the construction of the core β-ketonitrile scaffold. The chosen method is a base-mediated Claisen-type condensation reaction between an appropriate ester and a nitrile. This approach is widely utilized for the formation of carbon-carbon bonds and is amenable to scale.

Reaction Scheme: Precursor Synthesis

(A chemical diagram showing the reaction of Methyl 4-methoxybenzoate with Acetonitrile in the presence of Sodium Ethoxide to yield 3-(4-Methoxyphenyl)-3-oxopropanenitrile)

Causality and Experimental Choice

The selection of sodium ethoxide as the base is critical for this transformation. It is sufficiently strong to deprotonate acetonitrile, generating the required carbanion nucleophile. The subsequent nucleophilic attack on the electrophilic carbonyl carbon of methyl 4-methoxybenzoate initiates the condensation. The reaction is driven to completion by the final deprotonation of the product, which forms a stable enolate; this is a key thermodynamic driving force for Claisen-type condensations. Toluene is selected as the solvent for its suitable boiling point for this reaction and its ability to be removed easily during workup.

Detailed Experimental Protocol: Precursor Synthesis
  • Reactor Setup: Equip a dry, multi-necked round-bottom flask (or an appropriately sized reactor vessel) with a mechanical stirrer, a reflux condenser with a drying tube (e.g., filled with calcium chloride), a thermometer, and a nitrogen inlet.

  • Reagent Charging: Under a positive pressure of nitrogen, charge the reactor with anhydrous toluene (5 mL per gram of the limiting reagent, methyl 4-methoxybenzoate).

  • Add sodium ethoxide (1.2 equivalents) to the toluene with stirring.

  • Add acetonitrile (3.0 equivalents) to the suspension.

  • Reaction Initiation: While stirring, add methyl 4-methoxybenzoate (1.0 equivalent) to the mixture.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain this temperature with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup and Isolation: a. Cool the reaction mixture to room temperature. b. Carefully quench the reaction by slowly adding it to a beaker of ice-cold 1M hydrochloric acid (HCl), adjusting the pH to ~5-6. c. Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer). d. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). e. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude 3-(4-methoxyphenyl)-3-oxopropanenitrile can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield a pale yellow solid.[6]

Part 2: Electrophilic Fluorination for 2-Fluoro-3-(4-methoxyphenyl)-3-oxopropanenitrile

The second and final step is the selective introduction of a fluorine atom at the α-position of the β-ketonitrile precursor. This is achieved via an electrophilic fluorination reaction.

Reaction Scheme: Electrophilic Fluorination

(A chemical diagram showing the reaction of 3-(4-Methoxyphenyl)-3-oxopropanenitrile with Selectfluor® in Acetonitrile to yield 2-Fluoro-3-(4-methoxyphenyl)-3-oxopropanenitrile)

Rationale for Reagent Selection: The Selectfluor® Advantage

For a scalable and safe fluorination process, the choice of the fluorinating agent is paramount. While reagents like elemental fluorine are highly reactive and hazardous[7][8], N-F class reagents have emerged as the industry standard for electrophilic fluorination.[9][10] Among these, Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) offers a superior combination of attributes:

  • Stability: It is a non-volatile, air- and moisture-stable crystalline solid, which simplifies handling and storage.[5]

  • Safety: It has a much more favorable safety profile compared to gaseous or highly corrosive fluorinating agents.[5][11]

  • Efficiency and Scalability: Selectfluor® is commercially available in large quantities and has been successfully implemented in multi-ton industrial processes, demonstrating its proven scalability.[4][12][13]

The reaction proceeds via the enol or enolate form of the β-ketonitrile, which acts as the nucleophile, attacking the electrophilic fluorine atom of the Selectfluor® reagent.[14] Acetonitrile is an excellent solvent choice as it is polar aprotic and effectively solubilizes both the substrate and the reagent.

Detailed Experimental Protocol: Electrophilic Fluorination
  • Reactor Setup: In a well-ventilated fume hood, equip a dry flask with a magnetic stirrer and a nitrogen inlet.

  • Reagent Charging: Charge the flask with 3-(4-methoxyphenyl)-3-oxopropanenitrile (1.0 equivalent) and anhydrous acetonitrile (10 mL per gram of substrate).

  • Stir the mixture at room temperature until the substrate is fully dissolved.

  • Reagent Addition: In a single portion, add Selectfluor® (1.1 equivalents) to the solution. A slight exotherm may be observed.

  • Reaction Execution: Stir the reaction mixture at room temperature for 8-12 hours. Monitor the consumption of the starting material by TLC or LC-MS. Note: The monofluorinated product can be more reactive than the starting material; careful monitoring is essential to prevent the formation of difluorinated byproducts.[15]

  • Workup and Isolation: a. Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile. b. Dissolve the residue in ethyl acetate and water. c. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with additional ethyl acetate. d. Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate (Na₂SO₄). e. Filter and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 2-Fluoro-3-(4-methoxyphenyl)-3-oxopropanenitrile.

Process Summary and Data

The following table summarizes the key quantitative data for the two-step synthesis protocol.

StepReagentMolar Mass ( g/mol )EquivalentsSolventExpected Yield
1 Methyl 4-methoxybenzoate166.171.0Toluene75-85%
Acetonitrile41.053.0
Sodium Ethoxide68.051.2
2 3-(4-Methoxyphenyl)-3-oxopropanenitrile175.181.0Acetonitrile80-90%
Selectfluor®354.261.1

Visualized Workflow and Mechanism

To clarify the process flow and the key chemical transformation, the following diagrams are provided.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Electrophilic Fluorination reagents1 Methyl 4-methoxybenzoate Acetonitrile Sodium Ethoxide reaction1 Claisen Condensation (Toluene, Reflux) reagents1->reaction1 workup1 Aqueous Workup & Purification reaction1->workup1 product1 3-(4-methoxyphenyl)-3- oxopropanenitrile workup1->product1 reaction2 Fluorination Reaction (Acetonitrile, RT) product1->reaction2 Substrate reagents2 Selectfluor® reagents2->reaction2 workup2 Aqueous Workup & Chromatography reaction2->workup2 product2 2-Fluoro-3-(4-methoxyphenyl)-3- oxopropanenitrile workup2->product2

Caption: Overall workflow for the two-step scalable synthesis.

G Enolate Precursor Enolate (Nucleophile) TS Transition State Enolate->TS Nucleophilic Attack Selectfluor Selectfluor® (Electrophilic F+ Source) Selectfluor->TS Product α-Fluorinated Product TS->Product Byproduct Selectfluor® Byproduct TS->Byproduct

Caption: Simplified mechanism of electrophilic fluorination.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.[16][17]

  • Sodium Ethoxide: This reagent is corrosive and reacts with moisture. Handle under an inert atmosphere.

  • Selectfluor®: While relatively safe, Selectfluor® is an oxidizing agent and may be harmful if swallowed or comes into contact with skin.[5][16] Avoid creating dust. Store in a cool, dry place away from combustible materials.[5][18] In case of contact, wash the affected area thoroughly with water.[19]

Conclusion

This application note details a robust, two-step synthesis for 2-Fluoro-3-(4-methoxyphenyl)-3-oxopropanenitrile that is designed for scalability. The protocol leverages a classic Claisen-type condensation for the precursor synthesis and employs the industry-proven electrophilic fluorinating agent, Selectfluor®, for the efficient and safe introduction of the fluorine atom. By providing detailed procedural steps, justifications for methodological choices, and key process data, this guide serves as a comprehensive resource for researchers and drug development professionals aiming to produce this valuable fluorinated building block on a laboratory or pilot-plant scale.

References

  • Title: Selectfluor - Wikipedia Source: Wikipedia URL: [Link]

  • Title: The development of Selectfluor® as a commercial electrophilic fluorinating agent - REF Impact Case Studies Source: REF Impact Case Studies URL: [Link]

  • Title: Direct fluorination of 1,3-dicarbonyl compounds Source: Journal of the Chemical Society, Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Selectfluor - Common Organic Chemistry Source: Common Organic Chemistry URL: [Link]

  • Title: The development of Selectfluor® as a commercial electrophilic fluorinating agent Source: Research Explorer The University of Manchester URL: [Link]

  • Title: A Practical and Convenient Fluorination of 1,3-Dicarbonyl Compounds Using Aqueous HF in the Presence of Iodosylbenzene Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Recent Advances in the Application of Selectfluor TM F-TEDA-BF 4 as a Versatile Mediator or Catalyst in Organic Synthesis Source: Molecules - MDPI URL: [Link]

  • Title: Direct fluorination of 1,3-dicarbonyl compounds - Reference Section Source: Journal of the Chemical Society, Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Mechanochemical electrophilic fluorination of liquid beta-ketoesters Source: ResearchGate URL: [Link]

  • Title: Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reage Source: Juniper Publishers URL: [Link]

  • Title: Electrophilic Fluorination Using HF as a Source of Fluorine Source: Molecules - MDPI (via PMC) URL: [Link]

  • Title: Electrophilic fluorination - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Fluoroketone and fluoroaldehyde synthesis by fluorination Source: Organic Chemistry Portal URL: [Link]

  • Title: Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs Source: University of the Incarnate Word URL: [Link]

  • Title: 3-(4'-METHOXYPHENYL)-3-OXOPROPANENITRILE Source: ChemBK URL: [Link]

  • Title: Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) Source: Pharmaceuticals - MDPI URL: [Link]

  • Title: Breaking C-F bonds in drugs Source: Hypha Discovery Blogs URL: [Link]

Sources

Application Note: Electrophilic Fluorination of 3-(4-methoxyphenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the electrophilic fluorination of 3-(4-methoxyphenyl)-3-oxopropanenitrile (Substrate 1 ), a critical


-keto nitrile scaffold used in the synthesis of bioactive pharmaceutical ingredients (APIs). The introduction of fluorine at the 

-position significantly alters the metabolic stability and lipophilicity of the parent scaffold.[1]

We present two distinct protocols:

  • Method A (Selectfluor®): A robust, metal-free protocol suitable for gram-scale synthesis and rapid analog generation.

  • Method B (NFSI/Catalytic): A precision protocol utilizing N-fluorobenzenesulfonimide (NFSI) for applications requiring mild conditions or asymmetric induction.

Chemical Context & Substrate Analysis[2][3][4][5][6][7][8][9][10]

The substrate 1 possesses a highly acidic methylene group (approximate pKa


 9–11 in DMSO) flanked by a nitrile and a 4-methoxybenzoyl group. The electron-donating methoxy group (

-OMe) increases the electron density of the aromatic ring, theoretically competing for electrophilic attack. However, under the controlled conditions described below, the kinetic acidity of the

-methylene ensures regioselective fluorination at the C2 position.
Reaction Scheme


(Where Ar = 4-methoxyphenyl)

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via an Enol/Enolate pathway .

  • Activation: The active methylene is deprotonated (or enolized) to form a nucleophilic enolate.

  • Fluorine Transfer: The high-energy enolate attacks the electrophilic fluorine (

    
    ) source.
    
  • Byproduct Management: The reduced nitrogen species (e.g., H-TEDA from Selectfluor) must be removed during workup.

FluorinationMechanism Substrate Substrate (Keto Form) Enolate Enolate Intermediate (Nucleophilic) Substrate->Enolate Deprotonation (-H+) Base Base/Solvent Base->Enolate TS Transition State [C...F...N] Enolate->TS Nucleophilic Attack F_Source F+ Reagent (Selectfluor/NFSI) F_Source->TS Product α-Fluoro Product TS->Product C-F Bond Formation Byproduct Reduced Amine (H-TEDA / Sulfonimide) TS->Byproduct Leaving Group

Figure 1: General mechanistic pathway for electrophilic fluorination of


-keto nitriles.

Method A: Selectfluor® Mediated Protocol

Best for: Scale-up, robustness, and high yield. Reagent: 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®).[2][3][4]

Rationale

Selectfluor is non-hygroscopic, thermally stable, and operates via a radical-cation or


 type mechanism. In polar solvents like acetonitrile (MeCN), it fluorinates 

-keto nitriles efficiently without strong bases, minimizing decomposition.
Reagents & Materials[2][5][6][7][8][10][12][14][15][16]
  • Substrate: 3-(4-methoxyphenyl)-3-oxopropanenitrile (1.0 equiv)

  • Fluorinating Agent: Selectfluor® (1.1 – 1.2 equiv)

  • Solvent: Acetonitrile (MeCN) [HPLC Grade]

  • Temperature: Reflux (80–82 °C) or Microwave (see optimization).

Step-by-Step Protocol
  • Preparation: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with Substrate (1.0 g, 5.28 mmol) and MeCN (25 mL, 0.2 M concentration).

  • Reagent Addition: Add Selectfluor® (2.06 g, 5.8 mmol, 1.1 equiv) in one portion. The suspension will initially be milky.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) under an inert atmosphere (

    
    ).
    
    • Visual Cue: The reaction mixture typically turns clear as Selectfluor is consumed and the soluble H-TEDA byproduct forms.

    • Duration: Monitor by TLC or LC-MS. Typical completion time is 4–6 hours.

  • Workup:

    • Cool to room temperature.

    • Remove solvent under reduced pressure (Rotavap).

    • Resuspend the residue in Dichloromethane (DCM) (50 mL) and water (50 mL).

    • Separate phases.[5] Extract the aqueous layer with DCM (2 x 20 mL).

  • Purification:

    • Wash combined organics with Brine. Dry over anhydrous

      
      .
      
    • Concentrate to yield the crude

      
      -fluoro nitrile.
      
    • Flash Chromatography: Silica gel; Gradient Elution 0

      
       20% EtOAc in Hexanes.
      
Quantitative Data (Representative)
ParameterValueNotes
Yield 82–88%Isolated yield after chromatography.
Purity >98%Determined by HPLC (254 nm).
Selectivity >20:1Mono- vs. Di-fluorination (controlled by stoichiometry).

Method B: NFSI Mediated Catalytic Protocol

Best for: Asymmetric synthesis (with chiral catalyst) or acid-sensitive substrates. Reagent: N-Fluorobenzenesulfonimide (NFSI).[6][7][8][9]

Rationale

NFSI is soluble in non-polar solvents (DCM, Toluene) and is significantly milder than Selectfluor. It requires activation by a Lewis Acid (e.g., Ti, Cu, Pd) to increase the electrophilicity of the fluorine atom. This method allows for enantioselective fluorination if a chiral ligand (e.g., TADDOL, Bisoxazoline) is employed.[7]

Reagents & Materials[2][5][6][7][8][10][12][14][15][16]
  • Substrate: 1.0 equiv

  • Reagent: NFSI (1.2 equiv)[7]

  • Catalyst:

    
     (5–10 mol%) [For asymmetric] OR 
    
    
    
    /
    
    
    [For racemic].
  • Solvent: Toluene or DCM.

Step-by-Step Protocol (Asymmetric Variant)
  • Catalyst Preparation: In a flame-dried Schlenk tube, dissolve the chiral Ti-complex (10 mol%) in dry Toluene under Argon.

  • Substrate Addition: Add the Substrate (1.0 equiv) to the catalyst solution. Stir for 10 minutes to allow coordination (Substrate binds to Ti center).

  • Fluorination: Cool the reaction to 0 °C (or -20 °C for higher ee). Add NFSI (1.2 equiv) slowly.

  • Monitoring: Stir at the set temperature for 12–24 hours.

  • Quench: Quench with saturated

    
     solution.
    
  • Workup: Extract with EtOAc. Wash with saturated

    
     to remove sulfonimide byproduct.
    
Workflow Diagram

Workflow Start Start: Dry Solvent + Catalyst AddSub Add Substrate (Coordination Step) Start->AddSub Cool Cool to 0°C / -20°C AddSub->Cool AddNFSI Add NFSI (Slowly) Cool->AddNFSI Stir Stir 12-24h AddNFSI->Stir Quench Quench (sat. NH4Cl) Stir->Quench Extract Extraction & Purification Quench->Extract

Figure 2: Workflow for NFSI-mediated catalytic fluorination.

Comparative Analysis

FeatureMethod A (Selectfluor)Method B (NFSI)
Reaction Type Ionic / Radical-CationLewis-Acid Catalyzed
Solvent MeCN, MeOH (Polar)DCM, Toluene, THF (Non-polar)
Temperature Reflux (80°C)Low Temp (0°C to -78°C)
Cost ModerateHigh (Reagent + Catalyst)
Chirality RacemicEnantioselective Potential
Byproducts H-TEDA (Water soluble)Sulfonimide (Organic soluble)

Safety & Handling (Critical)

  • HF Generation: Although these reagents are "safe" electrophiles, the reaction byproduct often includes HF or acidic species. Glassware etching may occur over prolonged use. Always work in a fume hood.

  • Selectfluor: Is an oxidant.[10] Avoid contact with strong reducing agents.

  • Waste: Segregate halogenated waste. The aqueous workup from Selectfluor reactions contains tetrafluoroborate salts; dispose of according to local EHS regulations.

References

  • Banks, R. E. (1998). Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service. Journal of Fluorine Chemistry.

  • Togni, A., & Hintermann, L. (2000). Catalytic Enantioselective Fluorination of β-Keto Esters. Angewandte Chemie International Edition.

  • Ma, J. A., & Cahard, D. (2004). Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions. Chemical Reviews.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

Disclaimer: This protocol is for research purposes only. Users must perform their own risk assessment before conducting these experiments.

Sources

Application Note: Heterocycle Formation via 2-Fluoro-3-(4-methoxyphenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

The building block 2-Fluoro-3-(4-methoxyphenyl)-3-oxopropanenitrile (herein referred to as F-MOPN ) represents a "privileged scaffold" in medicinal chemistry. It combines three critical features for drug design:

  • The Fluorine Handle: Positioned at the

    
    -carbon, the fluorine atom is retained in the final heterocycle (typically at the 4-position of pyrazoles or 5-position of pyrimidines). This modulation enhances metabolic stability (blocking P450 oxidation) and alters pKa/lipophilicity.
    
  • The

    
    -Ketonitrile Core:  A highly reactive 1,3-dielectrophilic system capable of condensation with binucleophiles.
    
  • The 4-Methoxyphenyl Moiety: A versatile electron-rich aryl group that can be further derivatized (e.g., demethylation to phenol) for SAR expansion.

This guide details the validated protocols for converting F-MOPN into 3-amino-4-fluoropyrazoles and 4-amino-5-fluoropyrimidines .

Chemical Reactivity & Mechanism[1][2]

Understanding the electronic landscape of F-MOPN is prerequisite to successful synthesis.

  • Acidity & Tautomerism: The C2 proton is highly acidic due to the flanking carbonyl, nitrile, and the inductive effect of fluorine (

    
    ). However, the fluorine atom destabilizes the enol form compared to non-fluorinated analogues, often making the keto-form the dominant tautomer in solution.
    
  • Electrophilic Sites:

    • Site A (Nitrile Carbon): Susceptible to nucleophilic attack, leading to exocyclic amino groups (e.g., 3-aminopyrazoles).

    • Site B (Carbonyl Carbon): Hard electrophile, typically the site of initial attack by hard nucleophiles (amines/hydrazines).

Visualization: Reaction Landscape

The following diagram outlines the divergent synthesis pathways available from the F-MOPN scaffold.

ReactionLandscape Start 2-Fluoro-3-(4-methoxyphenyl)- 3-oxopropanenitrile (F-MOPN) Hydrazine Reagent: Hydrazine Hydrate Start->Hydrazine Amidine Reagent: Amidine/Guanidine Start->Amidine Hydroxylamine Reagent: Hydroxylamine Start->Hydroxylamine Pyrazole Target 1: 3-Amino-4-fluoro- 5-(4-methoxyphenyl)pyrazole Hydrazine->Pyrazole Reflux/EtOH Cyclocondensation Pyrimidine Target 2: 4-Amino-5-fluoro- 6-(4-methoxyphenyl)pyrimidine Amidine->Pyrimidine Base/Reflux (NaOEt) Isoxazole Target 3: 5-Amino-4-fluoro- 3-(4-methoxyphenyl)isoxazole Hydroxylamine->Isoxazole pH Control

Figure 1: Divergent synthesis pathways from the F-MOPN scaffold. Green nodes indicate primary protocols detailed in this guide.

Experimental Protocols

Protocol A: Synthesis of 3-Amino-4-fluoro-5-(4-methoxyphenyl)-1H-pyrazole

Rationale: This reaction exploits the 1,3-dielectrophilic nature of F-MOPN. Hydrazine acts as a 1,2-binucleophile. The initial attack typically occurs at the ketone (forming a hydrazone intermediate), followed by intramolecular cyclization onto the nitrile. The fluorine atom at position 4 is preserved, providing a bioisostere for hydrogen but with altered electronics.

Materials:

  • F-MOPN (1.0 equiv)

  • Hydrazine monohydrate (64-65%

    
    , 1.2 - 1.5 equiv)
    
  • Solvent: Absolute Ethanol (EtOH) or Isopropanol (iPrOH)

  • Catalyst: Glacial Acetic Acid (0.1 equiv) - Optional, accelerates hydrazone formation.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve F-MOPN (e.g., 5.0 mmol, 965 mg) in Absolute Ethanol (25 mL).

  • Addition: Add Hydrazine monohydrate (7.5 mmol, 0.37 mL) dropwise at room temperature.

    • Observation: A slight exotherm or color change (yellowing) may occur.

  • Reaction: Heat the mixture to reflux (

    
    )  for 4–6 hours.
    
    • Self-Validation (TLC): Monitor using 30% EtOAc/Hexanes. The starting material (

      
      ) should disappear. A new, more polar spot (amine functionalized heterocycle) will appear near the baseline or 
      
      
      
      .
  • Workup:

    • Cool the reaction mixture to room temperature, then to

      
       in an ice bath.
      
    • If precipitate forms: Filter the solid, wash with cold ethanol (2 x 5 mL) and diethyl ether.

    • If no precipitate: Concentrate the solvent under reduced pressure. Dissolve the residue in minimal hot ethanol and induce crystallization with water or hexanes.

  • Purification: Recrystallization from EtOH/Water (9:1) is typically sufficient.

  • Characterization Target:

    • Yield: 75–85%

    • 
      F NMR:  Look for a singlet around 
      
      
      
      to
      
      
      ppm (typical for pyrazole-4-F).
Protocol B: Synthesis of 4-Amino-5-fluoro-6-(4-methoxyphenyl)pyrimidine

Rationale: Pyrimidines are formed by reacting the 1,3-dielectrophile with a 1,3-binucleophile (N-C-N). Here, we use an amidine (or guanidine).[1] The reaction requires a base to liberate the free amidine from its salt and to facilitate the final aromatization.

Materials:

  • F-MOPN (1.0 equiv)

  • Formamidine Acetate or Hydrochloride (1.5 equiv)

  • Base: Sodium Ethoxide (NaOEt) (2.0 equiv) - Prepared in situ or commercial.

  • Solvent: Anhydrous Ethanol.

Step-by-Step Methodology:

  • Base Preparation: In a dry flask under inert atmosphere (

    
    ), dissolve Sodium metal (2.0 equiv) in Anhydrous Ethanol to generate NaOEt in situ (or use commercial 21% wt solution).
    
  • Amidine Activation: Add Formamidine Hydrochloride (1.5 equiv) to the ethoxide solution. Stir for 15 minutes at RT to liberate the free base.

  • Substrate Addition: Add F-MOPN (1.0 equiv) slowly to the mixture.

  • Cyclization: Reflux the mixture for 8–12 hours.

    • Mechanism:[2][3][4][5] The amidine nitrogen attacks the ketone (or nitrile), followed by cyclization. The presence of the

      
      -fluorine can slow the reaction slightly due to steric and electronic repulsion, requiring longer reflux times than non-fluorinated analogues.
      
  • Workup:

    • Concentrate the reaction mixture to

      
       volume.
      
    • Pour into crushed ice/water (50 mL).

    • Neutralize carefully with 1M HCl to pH 7. Caution: Do not over-acidify, as pyrimidines can be protonated and remain soluble.

  • Isolation: Collect the precipitate by filtration.

  • Purification: Recrystallization from MeOH or flash chromatography (DCM/MeOH gradient).

Mechanistic Workflow & Troubleshooting

The following diagram details the critical path for the Pyrazole synthesis (Protocol A), highlighting the "Self-Validating" checkpoints.

PyrazoleMechanism cluster_Error Troubleshooting Step1 Reagents Mixed: F-MOPN + Hydrazine Step2 Intermediate: Hydrazone Formation Step1->Step2 Nucleophilic Attack Check1 Checkpoint 1: Disappearance of Ketone C=O (IR/TLC) Step2->Check1 Step3 Cyclization: Attack on Nitrile Check1->Step3 Pass Error1 No Cyclization? Add Acid Cat. (AcOH) Check1->Error1 Stall Step4 Tautomerization: Aromatization to Pyrazole Step3->Step4 Intramolecular Final Product: 3-Amino-4-fluoropyrazole Step4->Final

Figure 2: Step-wise mechanistic flow for Pyrazole synthesis with validation checkpoint.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Yield / Sticky Solid Incomplete cyclization or oligomerization.Increase reflux time; Switch solvent to n-Butanol (higher temp).
Starting Material Remains Fluorine inductive effect deactivating carbonyl.Add 5-10 mol% Acetic Acid or pTsOH to catalyze hydrazone formation.
Loss of Fluorine Defluorination (rare but possible under harsh reduction).Avoid using metals (Zn/Fe) or harsh reducing agents during workup.
Multiple Spots on TLC Regioisomers (5-amino vs 3-amino).While 3-amino is favored, varying pH can shift equilibrium. Maintain neutral/slightly acidic conditions for pyrazoles.

Safety & Handling

  • Cyanide Moiety: While the nitrile group in F-MOPN is covalently bonded, combustion or strong acid hydrolysis can release HCN. Work in a well-ventilated fume hood.

  • Fluorinated Compounds: Standard organofluorine safety applies. Avoid contact with skin.

  • Hydrazine: Highly toxic and potentially carcinogenic. Use double-gloving and handle only in a fume hood. Quench excess hydrazine with bleach (sodium hypochlorite) before disposal.

References

  • Surmont, R., Verniest, G., & De Kimpe, N. (2010).[6] New synthesis of fluorinated pyrazoles.[6][7] Organic Letters, 12(20), 4648–4651.[6] Link

  • Benckendorff, C. M. M., et al. (2023). Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues. Organic & Biomolecular Chemistry.[3][5][7][8][9] Link

  • Fustero, S., et al. (2008). RCM-Mediated Synthesis of Fluorinated Cyclic Hydrazines. Synlett.[5] Link

  • Kiyokawa, K., et al. (2021).[9] Synthesis of β-Ketonitriles via Catalytic Carbopalladation. Journal of Organic Chemistry, 86, 861-867.[2] Link

Sources

Troubleshooting & Optimization

Purification strategies for removing unreacted starting materials from fluorinated nitriles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Unreacted Starting Materials & Catalyst Residues

Audience: Medicinal Chemists, Process Chemists, and Materials Scientists.

The "Fluorine Trap": An Executive Summary

Fluorinated nitriles (e.g., pentafluorobenzonitrile, trifluoromethyl-benzonitriles) present a unique purification paradox. The introduction of fluorine atoms increases lipophilicity and volatility while often rendering the molecule "non-stick" in standard chromatography.

Common unreacted starting materials—specifically aryl halides (from Pd/Cu-catalyzed cyanation) and aryl amides (from dehydration)—often share nearly identical


 values and boiling points with the desired fluorinated nitrile product. Standard silica gel chromatography frequently fails here because the polarity difference between a fluorinated aryl bromide and a fluorinated aryl nitrile is compressed by the electron-withdrawing nature of the fluorine ring system.

This guide details three "breakthrough" strategies to resolve these mixtures: Argentation Chromatography , Chemo-selective Scavenging , and Azeotropic Distillation .

Part 1: Decision Matrix (Workflow)

Before selecting a protocol, identify your primary impurity. Use the logic flow below to select the correct purification module.

PurificationStrategy Start START: Identify Major Impurity ImpurityType What is the unreacted starting material? Start->ImpurityType Halide Aryl Halide (Br/Cl/I) ImpurityType->Halide Amide Aryl Amide (CONH2) ImpurityType->Amide Metal Catalyst Residue (Cu/Pd) ImpurityType->Metal DecisionHalide Is Rf difference < 0.1? Halide->DecisionHalide MethodSol Solubility Switch: DCM/Ether Extraction Amide->MethodSol MethodWash PROTOCOL B: Ammonia/EDTA Wash Metal->MethodWash MethodAg PROTOCOL A: Argentation Chromatography (AgNO3-Silica) DecisionHalide->MethodAg Yes (Hard to separate) MethodDist PROTOCOL C: Azeotropic Distillation DecisionHalide->MethodDist No (Volatile Product)

Figure 1: Strategic workflow for selecting the purification method based on impurity profile.

Part 2: Detailed Protocols
Protocol A: Argentation Chromatography (

-Impregnated Silica)

Best For: Separating unreacted Aryl Halides from Aryl Nitriles when


.

The Science: Standard silica separates based on polarity. Fluorinated aryl halides and nitriles are both non-polar. However, the nitrile group (


) can form a reversible 

-complex with Silver (

) ions. Aryl halides do not interact as strongly. By impregnating silica with Silver Nitrate, you create a "chemical affinity" stationary phase that retards the nitrile, allowing the halide to elute first.

Step-by-Step Preparation:

  • Dissolution: Dissolve

    
     (10% w/w relative to silica) in minimal Acetonitrile.
    
  • Slurry: Add Silica Gel (Type 60) to the solution.

  • Evaporation: Rotary evaporate the solvent in the dark (wrap flask in foil) until free-flowing powder remains.

  • Activation: Dry the powder in an oven at 120°C for 4 hours.

  • Packing: Pack the column normally. Note: The silica will be slightly grey/off-white.

Elution Strategy:

  • Mobile Phase: Use a gradient of Hexanes:Toluene (not Ethyl Acetate initially). Toluene helps solubilize the fluorinated aromatics without disrupting the Ag-Nitrile complex too early.

  • Observation: The unreacted halide will elute near the solvent front. The nitrile will retain significantly longer.

ComponentInteraction with

Elution Order
Aryl Halide (Impurity) Weak / NoneFirst (Fast)
Fluorinated Nitrile (Product) Strong

-donor
Second (Slow)
Protocol B: Copper Catalyst Removal (The "Blue" Workup)

Best For: Removing paramagnetic CuCN/CuI residues from Rosenmund-von Braun or Cu-catalyzed cyanations. Issue: Fluorinated nitriles often form emulsions with water due to high density (


). Standard washes fail to pull copper out of the organic phase.

The "Ammonia-Brine" System: Instead of simple water, use a complexing aqueous phase to sequester copper.

  • Preparation: Prepare a wash solution of

    
     (aq) saturated with 
    
    
    
    .
  • Extraction: Dilute the reaction mixture with Ethyl Acetate (EtOAc) or Toluene.

    • Tip: Do not use DCM; the density is too similar to the fluorinated product, making phase separation difficult.

  • The Wash: Shake the organic layer vigorously with the Ammonia buffer.

    • Visual Cue: The aqueous layer should turn deep blue (

      
      ).
      
  • Repetition: Repeat until the aqueous layer is colorless.

  • Polishing: Dry organic layer over

    
     and pass through a small pad of Celite to remove colloidal copper.
    
Protocol C: Azeotropic Distillation & Sublimation

Best For: Perfluorinated nitriles (e.g., Pentafluorobenzonitrile) that are volatile. Warning: Do not use a high-vacuum rotary evaporator for final drying; you will lose product.

Distillation Strategy: Fluorinated benzonitriles often form azeotropes with unreacted bromides. However, their volatility allows for sublimation or low-temperature distillation if the boiling point gap is


.

Data Table: Boiling Point Trends

Compound Boiling Point (Atm) Volatility Risk

| Pentafluorobenzonitrile |


 | High  (Sublimes easily) |
| Pentafluorochlorobenzene  | 

| High | | 2,6-Difluorobenzonitrile |

| Moderate | | Benzonitrile (Reference) |

| Low |

Technique:

  • Solvent Removal: Remove reaction solvents (THF/DMF) at 40°C/100mbar. Stop before dryness.

  • Purification:

    • If Solid: Use a cold-finger sublimation apparatus at 0.1 mmHg / 50°C. The fluorinated nitrile will form crystalline needles on the cold finger, leaving heavy impurities behind.

    • If Liquid: Use a Kugelrohr distillation setup. The short path minimizes hold-up volume.

Part 3: Troubleshooting & FAQs

Q: My product is an oil, but the literature says it should be a solid. Why? A: Small amounts of unreacted aryl halide (starting material) depress the melting point significantly (Melting Point Depression). Even 5% impurity can turn a solid fluorinated nitrile into an oil. Run a


-NMR; if you see "satellite" peaks near your product signals, perform Protocol A (Argentation) .

Q: I used Pd-catalyst and my product is grey. Silica didn't clean it. A: Palladium coordinates strongly to the nitrile nitrogen. Standard silica is insufficient.

  • Solution: Add a scavenger resin (e.g., SiliaMetS® Thiol) to your crude solution and stir for 4 hours before filtration. Alternatively, wash the organic phase with aqueous Sodium Diethyldithiocarbamate (0.1 M).

Q: The separation on TLC looks good, but they co-elute on the column. A: This is "tailing" caused by the fluorine atoms interacting with the silica surface hydroxyls.

  • Fix: Add 1% Triethylamine (TEA) to your column solvent system. This neutralizes the acidic sites on the silica, sharpening the bands.

References
  • Argentation Chromatography Mechanism

    • Williams, C. M., & Mander, L. N. (2001). "Chromatography with Silver Nitrate."[1][2][3] Tetrahedron, 57(3), 425–447.

  • Copper Removal Protocols

    • Pangborn, A. B., et al. (1996). "Safe and Convenient Procedure for Solvent Purification." Organometallics, 15(5), 1518–1520.
    • BenchChem Technical Support.[4] (2025).[4][5] "Removal of Residual Copper Catalyst from Click Reactions."

  • Synthesis & Properties of Fluorinated Nitriles

    • Sandford, G. (2003). "Perfluoroheteroaromatic Chemistry: Multifunctional Systems from Pentafluoropyridine." Journal of Fluorine Chemistry, 119(1), 83-89.
  • Palladium-Catalyzed Cyanation (Context for Impurities)

    • Watson, D. A., et al. (2014).[6][7] "Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides." Science, 325(5948), 1661-1664.

Sources

Optimizing reaction temperature for alpha-fluorination of benzoylacetonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fluorination Methodologies Topic: Optimizing Reaction Temperature for


-Fluorination of Benzoylacetonitriles
Ticket ID:  FLUOR-OPT-8821
Responder:  Dr. Aris Thorne, Senior Application Scientist

Executive Summary

The


-fluorination of benzoylacetonitriles (

) represents a critical transformation in medicinal chemistry, particularly for modulating metabolic stability and lipophilicity in drug candidates.[1]

The central challenge in this reaction is chemoselectivity . The high acidity of the


-methylene protons (

) makes these substrates prone to rapid difluorination even with stoichiometric control. Temperature is the primary lever to modulate the kinetic competition between mono- and di-fluorination.

This guide provides a self-validating protocol and troubleshooting logic to optimize this transformation, focusing on the use of electrophilic N-F reagents (Selectfluor™ or NFSI).

Part 1: The "Gold Standard" Protocol

Based on internal validation and kinetic studies [1, 2].

Reagents:

  • Substrate: Benzoylacetonitrile (1.0 equiv)

  • Fluorinating Agent: Selectfluor™ (F-TEDA-BF4) (1.05 equiv)

  • Solvent: Acetonitrile (MeCN) or MeOH (anhydrous)

  • Base: None required for neutral conditions; catalytic Lewis Acids (e.g.,

    
    , 
    
    
    
    ) for asymmetric variants.

Standard Workflow:

  • Dissolution: Dissolve benzoylacetonitrile in MeCN (

    
    ) under 
    
    
    
    atmosphere.
  • Thermal Equilibration: Cool the reaction vessel to

    
     .
    
    • Why? Lowering

      
       suppresses the rate of the second fluorination event (kinetic control).
      
  • Addition: Add Selectfluor™ in a single portion.[2]

  • Ramping: Stir at

    
     for 2 hours. If TLC shows 
    
    
    
    unreacted starting material, allow to warm to
    
    
    (RT)
    .
  • Quench: Pour into saturated

    
     / ice mixture.
    

Part 2: Temperature Optimization Matrix

Use this table to predict outcomes based on thermal variables. Data assumes standard electronic properties of the benzoyl ring.

Temperature ZoneReaction KineticsChemoselectivity (Mono:Di)Risk ProfileRecommended For
Cryogenic (

to

)
Very SlowExcellent (

)
Incomplete conversion; solubility issues with Selectfluor.Enantioselective catalysis (with chiral Pd/Ni complexes) [3].
Cold (

to

)
ModerateHigh (

)
Ideal balance. Minor difluorination if reagent is in excess.Standard synthesis of racemic

-fluoro products.
Ambient (

to

)
FastModerate (

)
Difluorination becomes competitive. Exotherm management required on scale.Deactivated substrates (e.g.,

substitution).
Elevated (

)
RapidPoor (

)
High risk of decomposition and oxidative byproducts.Not Recommended unless using Microwave irradiation for highly inert scaffolds [4].

Part 3: Mechanistic Visualization

The following diagram illustrates the kinetic competition that necessitates temperature control. The activation energy (


) for the second fluorination (

) is often lower than the first (

) due to the inductive effect of the first fluorine atom, which stabilizes the enol form in certain conditions.

FluorinationPathway Start Benzoylacetonitrile (Ph-CO-CH2-CN) Enol1 Enol/Enolate Intermediate Start->Enol1 Tautomerization (Fast) Mono α-Fluoro Product (Ph-CO-CHF-CN) Enol1->Mono k1: Selectfluor (Rate Limiting at 0°C) Mono->Start Retro-Claisen (If T > 80°C + Base) Enol2 Fluoro-Enol Intermediate Mono->Enol2 Tautomerization (Enhanced by F-acidity) Di α,α-Difluoro Product (Ph-CO-CF2-CN) Enol2->Di k2: Selectfluor (Rapid at >25°C)

Caption: Kinetic pathway showing the competition between Desired Monofluorination (Green) and Undesired Difluorination (Red). Elevated temperatures accelerate


 disproportionately.

Part 4: Troubleshooting Guide (FAQ)

Q1: I am observing a 60:40 mixture of mono- and di-fluorinated products. How do I fix this?

  • Diagnosis: The reaction temperature is likely too high, or the reagent concentration is locally high.

  • Solution:

    • Lower Temperature: Run the reaction at

      
       strictly.
      
    • Reagent Dosing: Do not add Selectfluor as a solid in one portion. Dissolve it in MeCN and add it dropwise over 30 minutes. This keeps the instantaneous concentration of electrophilic fluorine low relative to the substrate.

    • Stoichiometry: Reduce Selectfluor to

      
       equivalents. It is better to have unreacted starting material (separable) than difluoro-byproduct (often inseparable).
      

Q2: My reaction stalls at 50% conversion even after 24 hours at RT.

  • Diagnosis: The substrate is likely electron-deficient (e.g., containing

    
    , 
    
    
    
    , or pyridine rings), making the enol formation unfavorable.
  • Solution:

    • Catalysis: Add

      
       of a Lewis Acid like 
      
      
      
      or
      
      
      to promote enolization [5].
    • Temperature Step-Up: Increase temperature to

      
      . Monitor by LC-MS every 30 minutes.
      
    • Solvent Switch: Switch from MeCN to MeOH. Protic solvents can facilitate proton transfer, accelerating the tautomerization step required for reaction [6].

Q3: I am trying to synthesize the chiral


-fluoro derivative, but the 

is low (

).
  • Diagnosis: High background reaction (uncatalyzed racemic pathway) or lack of rigidity in the transition state.

  • Solution:

    • Cryogenic Conditions: You must lower the temperature to

      
       or 
      
      
      
      . Enantioselectivity is driven by the energy difference (
      
      
      ) between the diastereomeric transition states; this difference is more impactful at lower temperatures.
    • Change Reagent: Switch from Selectfluor to NFSI (N-Fluorobenzenesulfonimide). NFSI is less reactive and bulky, often providing higher stereocontrol in Pd- or Ni-catalyzed reactions [3, 7].

Q4: The product decomposes during workup.

  • Diagnosis:

    
    -Fluoro- 
    
    
    
    -keto nitriles are prone to hydrolysis or decarboxylation/decyanation under basic conditions.
  • Solution:

    • Avoid Strong Base: Do not use

      
       or 
      
      
      
      for quenching. Use saturated
      
      
      or dilute
      
      
      .
    • Cold Workup: Perform the extraction with cold solvents (

      
      ).
      
    • Eliminate Distillation: Purify via column chromatography immediately. Do not attempt to distill these compounds; the C-F bond weakens the C-C backbone, leading to thermal cleavage.

References

  • Banks, R. E., et al. (1992). 1-Alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts: a novel class of electrophilic fluorinating agents. Journal of the Chemical Society, Chemical Communications.

  • Stavber, S., et al. (2004).[2] Selectfluor™ F-TEDA-BF4 as a Versatile Reagent for the Fluorination of Organic Compounds.[2][3] Molecules.[1][2][3][4][5][6][7][8][9][10]

  • Hamashima, Y., & Sodeoka, M. (2006). Enantioselective Fluorination Reactions Catalyzed by Chiral Palladium Complexes. Synlett.

  • Chung, W. J., et al. (2004).[2] Microwave-assisted rapid electrophilic fluorination of 1,3-dicarbonyl derivatives with Selectfluor. Tetrahedron Letters.

  • Togni, A., & Hintermann, L. (2000).

    
    -Keto Esters. Angewandte Chemie International Edition. 
    
  • Ma, J. A., & Cahard, D. (2004). Asymmetric Electrophilic Fluorination Using N-Fluorodibenzenesulfonimide.[7] Chemical Reviews.

  • Reddy, D. S., et al. (2020). Recent Advances in the Synthesis of ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -Fluorinated 
    
    
    
    -Keto Esters/Nitriles.[9][11][12] Organic & Biomolecular Chemistry.[1][7][9][10]

Sources

Preventing decarboxylation or decomposition of 2-Fluoro-3-(4-methoxyphenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Decarboxylation and Decomposition

Welcome to the technical support center for 2-Fluoro-3-(4-methoxyphenyl)-3-oxopropanenitrile. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling, storage, and use of this compound. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific principles to ensure the stability and integrity of your experiments.

I. Understanding the Molecule: Inherent Instabilities

2-Fluoro-3-(4-methoxyphenyl)-3-oxopropanenitrile is a valuable building block, but its structure contains functional groups that can be susceptible to degradation under certain conditions. The primary points of instability are the α-fluoro-β-keto nitrile moiety and the methoxy-substituted aromatic ring.

  • α-Fluoro-β-keto nitrile: This functionality is prone to both decarboxylation and hydrolysis. The electron-withdrawing nature of the fluorine atom can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1]

  • Methoxy-substituted Aromatic Ring: While generally stable, the methoxy group can be cleaved under harsh acidic conditions.

Understanding these potential degradation pathways is the first step in preventing them.

II. Frequently Asked Questions (FAQs)

Q1: My 2-Fluoro-3-(4-methoxyphenyl)-3-oxopropanenitrile sample has turned from a white/light yellow powder to a brownish color. What does this indicate?

A1: A significant color change, such as turning brown, is a common indicator of compound degradation.[2] This can be due to a variety of factors including oxidation, photodegradation, or the formation of polymeric byproducts resulting from decomposition. It is crucial to assess the purity of the discolored material before proceeding with your experiment.

Q2: I am seeing an unexpected loss of my starting material and the formation of a lower molecular weight byproduct in my reaction. What could be happening?

A2: This observation is often indicative of decarboxylation, a common degradation pathway for β-keto acids and related compounds.[3] The loss of the nitrile group as cyanide under certain conditions is also a possibility, though less common than decarboxylation. The stability of the C-F bond is generally high, but cleavage can occur under specific enzymatic or chemical conditions.[4][5]

Q3: What are the optimal storage conditions for 2-Fluoro-3-(4-methoxyphenyl)-3-oxopropanenitrile to ensure long-term stability?

A3: To maintain the integrity of the compound, it should be stored in a cool, dark, and dry environment.[2] For optimal long-term storage, a temperature of <15°C is recommended.[2] The compound is also potentially air-sensitive and should be stored under an inert atmosphere, such as argon or nitrogen, in a tightly sealed container.[2][6]

Q4: Can I use protic solvents like methanol or water with this compound?

A4: Caution should be exercised when using protic solvents. The β-keto nitrile moiety may be susceptible to hydrolysis, particularly under acidic or basic conditions, which could lead to the formation of the corresponding carboxylic acid or amide.[2][7] If protic solvents are necessary, ensure the conditions are as close to neutral pH as possible and that the exposure time is minimized.

III. Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to troubleshooting common problems encountered when working with 2-Fluoro-3-(4-methoxyphenyl)-3-oxopropanenitrile.

Issue 1: Rapid Decomposition Observed During Reaction Setup
Symptom Potential Cause Recommended Action
Immediate color change upon dissolution.Solvent-Induced Decomposition: The chosen solvent may be reacting with the compound. Polar aprotic solvents can sometimes promote degradation of similar compounds.[8]Solvent Screening: Test the solubility and stability of a small sample in a range of anhydrous, aprotic solvents (e.g., THF, Dioxane, Toluene) before scaling up.
Gas evolution (effervescence).Decarboxylation: Acidic or basic traces in the solvent or on glassware can catalyze decarboxylation.Use Anhydrous & Inert Conditions: Ensure all solvents are freshly dried and degassed. Use glassware that has been oven-dried and cooled under an inert atmosphere.
Issue 2: Low Yields and Complex Product Mixtures in Reactions
Symptom Potential Cause Recommended Action
Multiple unexpected spots on TLC/LC-MS.Thermal Decomposition: The reaction temperature may be too high, leading to decomposition.Optimize Reaction Temperature: Run the reaction at a lower temperature. Consider performing a time-course study at different temperatures to find the optimal balance between reaction rate and stability.
Formation of 4-methoxyacetophenone.Hydrolytic Decarboxylation: Presence of water and acid/base can lead to hydrolysis of the nitrile and subsequent decarboxylation.Strict Anhydrous Conditions: As mentioned previously, ensure all reagents and solvents are free of water. If an aqueous workup is necessary, perform it at low temperatures and as rapidly as possible.

IV. Experimental Protocols: Best Practices for Handling and Stability Testing

To proactively address stability concerns, the following protocols are recommended.

Protocol 1: Standard Handling Procedure
  • Inert Atmosphere: Always handle 2-Fluoro-3-(4-methoxyphenyl)-3-oxopropanenitrile under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).

  • Solvent Preparation: Use freshly distilled and dried solvents.

  • Temperature Control: When preparing solutions, do so at room temperature or below, unless the experimental protocol explicitly requires heating.

  • Light Protection: Protect solutions from direct light by using amber vials or by wrapping the reaction vessel in aluminum foil.[2]

Protocol 2: Stress Testing for Stability Assessment

This protocol allows you to determine the stability of the compound under your specific experimental conditions.

  • Prepare Stock Solution: Dissolve a small, accurately weighed amount of the compound in your intended reaction solvent.

  • Aliquot and Stress: Distribute the stock solution into several vials. Subject each vial to a different stress condition (e.g., heat to 40°C, 60°C; add a catalytic amount of acid; add a catalytic amount of base).

  • Monitor Degradation: At set time points (e.g., 1h, 4h, 24h), take an aliquot from each vial and analyze by a suitable method (e.g., HPLC, LC-MS) to quantify the remaining starting material and identify any major degradation products.

V. Visualization of Degradation Pathways

The following diagrams illustrate the primary hypothesized degradation pathways for 2-Fluoro-3-(4-methoxyphenyl)-3-oxopropanenitrile.

2-Fluoro-3-(4-methoxyphenyl)-3-oxopropanenitrile 2-Fluoro-3-(4-methoxyphenyl)-3-oxopropanenitrile Decarboxylation_Product 2-Fluoro-1-(4-methoxyphenyl)ethanone 2-Fluoro-3-(4-methoxyphenyl)-3-oxopropanenitrile->Decarboxylation_Product Heat, Acid/Base Hydrolysis_Product 2-Fluoro-3-(4-methoxyphenyl)-3-oxopropanoic acid 2-Fluoro-3-(4-methoxyphenyl)-3-oxopropanenitrile->Hydrolysis_Product H2O, Acid/Base Further_Decarboxylation 1-(4-methoxyphenyl)ethanone Hydrolysis_Product->Further_Decarboxylation Heat

Caption: Potential degradation pathways of the target compound.

VI. References

  • Reddy, V. P. (2009). Organofluorine Compounds in Biology and Medicine. Elsevier. [Link]

  • Krapcho, A. P. (2007). The Krapcho Decarboxylation of Esters and Halides. Synthetic Communications, 37(15), 2701-2704. [Link]

  • Chemistry LibreTexts. (2023). Reactivity of Nitriles. [Link]

  • Pan, Y. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 985-987. [Link]

  • Coe, S., & Shanu-Wilson, J. (2023). Breaking C-F bonds in drugs. Hypha Discovery Blogs. [Link]

  • Gao, Y., et al. (2021). Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. Environmental Science & Technology Letters, 8(12), 1059-1064. [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. [Link]

  • Olah, G. A., & Prakash, G. K. S. (2009). Carbocation Chemistry. John Wiley & Sons. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Chromatographic Resolution: Distinguishing 2-Fluoro-3-(4-methoxyphenyl)-3-oxopropanenitrile from its Non-Fluorinated Analog via HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In pharmaceutical development, the introduction of a single fluorine atom can dramatically alter a molecule's metabolic stability, potency, and bioavailability. Consequently, the ability to resolve a fluorinated active pharmaceutical ingredient (API) from its non-fluorinated precursor or impurity is not merely an analytical challenge—it is a critical requirement for ensuring product purity and safety. This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the baseline separation of 2-Fluoro-3-(4-methoxyphenyl)-3-oxopropanenitrile from its non-fluorinated analog, 3-(4-methoxyphenyl)-3-oxopropanenitrile. We will explore the causal relationships between stationary phase chemistry, mobile phase composition, and the unique physicochemical properties imparted by fluorine to achieve a validated, selective, and reproducible separation.

Introduction: The Significance of a Single Atom

High-Performance Liquid Chromatography (HPLC) is a cornerstone of the pharmaceutical industry, essential for everything from drug discovery to quality control.[1][2] A common challenge is the separation of structurally similar compounds, where minute differences must be resolved to guarantee the purity and safety of an API.[3][4] The case of 2-Fluoro-3-(4-methoxyphenyl)-3-oxopropanenitrile (F-MOPN) and its non-fluorinated analog, 3-(4-methoxyphenyl)-3-oxopropanenitrile (MOPN), exemplifies this challenge.

The strategic incorporation of fluorine is a prevalent strategy in medicinal chemistry to enhance drug properties. However, this also necessitates analytical methods capable of distinguishing between the fluorinated target molecule and any residual non-fluorinated starting material or related impurities. Failure to do so can obscure the true purity profile of a drug substance, with potential implications for its efficacy and safety. This guide details the strategic development of an HPLC method that leverages the subtle, yet powerful, electronic and steric effects of fluorine substitution to achieve complete chromatographic separation.

The Chromatographic Challenge: Overcoming Molecular Similarity

At first glance, F-MOPN and MOPN are nearly identical. They share the same core structure, with the only difference being the substitution of a hydrogen atom with a fluorine atom on the carbon adjacent to the nitrile group. This similarity results in closely matched physicochemical properties, such as polarity and hydrophobicity, making their separation by standard reversed-phase HPLC (the most common mode of HPLC) a non-trivial task.[5][6]

The high electronegativity of fluorine introduces a significant dipole moment into the F-MOPN molecule. However, the small size of the fluorine atom means the overall change in molecular shape and size is minimal. A standard C18 (octadecylsilane) column, which primarily separates based on hydrophobic interactions, may fail to provide adequate selectivity, leading to co-elution or poor resolution. The key to a successful separation lies in exploiting alternative interaction mechanisms beyond simple hydrophobicity.[7][8]

Strategic HPLC Method Development: A Multi-Parameter Approach

Developing a robust HPLC method is a systematic process.[9] For this specific challenge, we must move beyond generic C18 columns and consider stationary phases that offer different, or "orthogonal," separation mechanisms.

The choice of the HPLC column is the most critical factor in achieving selectivity.[10] While a C18 column is the workhorse of reversed-phase chromatography, its reliance on non-polar interactions is often insufficient for isomers or closely related analogs.

  • Pentafluorophenyl (PFP) Phases: My experience has consistently shown that PFP columns are exceptionally effective for separating halogenated compounds and positional isomers.[8][11] PFP phases, like the one selected for this method, offer a multitude of interaction mechanisms including hydrophobic, π-π, dipole-dipole, and ion-exchange interactions.[8] The electron-rich phenyl ring of the MOPN and F-MOPN can engage in π-π stacking with the electron-deficient PFP stationary phase. The strong dipole moment of the C-F bond in F-MOPN allows for stronger dipole-dipole interactions with the PFP phase compared to the C-H bond in MOPN, providing a powerful mechanism for differential retention.[7] This makes a PFP column the logical first choice.

The mobile phase composition directly influences the retention and selectivity of the separation.[12] The most common mobile phases in reversed-phase HPLC are mixtures of water and a miscible organic solvent like acetonitrile or methanol.

  • Acetonitrile vs. Methanol: Acetonitrile is generally preferred for separating aromatic compounds as it is a weaker solvent than methanol, often leading to better resolution of closely eluting peaks. Its lower viscosity also results in lower backpressure. For this separation, acetonitrile provides the optimal balance of solvent strength and selectivity.

  • Isocratic vs. Gradient Elution: An isocratic elution (constant mobile phase composition) is simpler and more robust. Given the structural similarity of the two analytes, a carefully optimized isocratic mobile phase should provide sufficient resolution without the need for a more complex gradient method.[4] A starting point of 50:50 (v/v) Acetonitrile:Water allows for reasonable retention times and provides a basis for further optimization.

Both F-MOPN and MOPN possess a 4-methoxyphenyl ketone chromophore, which is expected to have a strong UV absorbance. Based on literature for similar structures, a maximum absorbance (λmax) is anticipated in the range of 250-300 nm.[13][14] An experimental determination using a UV-Vis spectrophotometer or a photodiode array (PDA) detector scan confirms an optimal λmax at approximately 275 nm. This wavelength provides high sensitivity for both compounds, ensuring accurate quantification even at low impurity levels.

Experimental Protocol: A Self-Validating HPLC Method

This protocol is designed to be a self-validating system. The inclusion of system suitability parameters ensures that the chromatographic system is performing correctly before any samples are analyzed.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or PDA detector.

Chemicals and Reagents:

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Reference standards for 2-Fluoro-3-(4-methoxyphenyl)-3-oxopropanenitrile (F-MOPN) and 3-(4-methoxyphenyl)-3-oxopropanenitrile (MOPN)

Chromatographic Conditions:

  • Column: Pentafluorophenyl (PFP) Propyl, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (55:45, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

Methodology:

  • Mobile Phase Preparation: Prepare 1 L of the mobile phase by mixing 550 mL of acetonitrile and 450 mL of water. Degas the solution by sonication or vacuum filtration.

  • Standard Solution Preparation: Accurately weigh and dissolve approximately 10 mg of F-MOPN and 10 mg of MOPN reference standards into a 100 mL volumetric flask using the mobile phase as the diluent to create a stock solution. Further dilute to a working concentration of approximately 0.01 mg/mL for each analyte.

  • Sample Solution Preparation: Prepare sample solutions at a similar concentration to the standard solution, using the mobile phase as the diluent.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Inject the standard solution six replicate times.

    • The system is deemed suitable for analysis if the following criteria are met:

      • Resolution (Rs): The resolution between the MOPN and F-MOPN peaks must be ≥ 2.0.

      • Tailing Factor (T): The tailing factor for both peaks should be ≤ 1.5.

      • Relative Standard Deviation (%RSD): The %RSD for the peak areas of six replicate injections must be ≤ 2.0%.

  • Analysis: Once the system passes the SST, proceed with the analysis of the sample solutions.

Visualizing the Workflow

The following diagram illustrates the logical flow of the HPLC method development and validation process.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation Prep_Mobile Mobile Phase Prep (ACN:Water 55:45) Equilibrate System Equilibration (30 min @ 1 mL/min) Prep_Mobile->Equilibrate Prep_Std Standard Prep (F-MOPN & MOPN) Inject Inject Sample (10 µL) Prep_Std->Inject Prep_Sample Sample Prep Prep_Sample->Inject Equilibrate->Inject Separate Chromatographic Separation (PFP Column, 30°C) Inject->Separate Detect UV Detection (275 nm) Separate->Detect Integrate Peak Integration Detect->Integrate SST System Suitability Test (Resolution, Tailing) Integrate->SST SST->Equilibrate If Fail Quantify Quantification & Purity Report SST->Quantify If Pass Separation_Mechanism cluster_column PFP Stationary Phase PFP_Phase Pentafluorophenyl Rings (Electron Deficient) MOPN MOPN (Non-Fluorinated) MOPN->PFP_Phase π-π Interaction (Moderate) F_MOPN F-MOPN (Fluorinated) F_MOPN->PFP_Phase Stronger Dipole-Dipole Interaction Enhanced π-π Interaction

Caption: Interaction mechanisms on a PFP stationary phase.

The key difference lies in the C-F bond of F-MOPN. The high electronegativity of fluorine creates a strong dipole, which can interact strongly with the polarized PFP ring system. Furthermore, the electron-withdrawing nature of the fluorine atoms on the PFP rings makes them electron-deficient, enhancing π-π stacking interactions with the electron-rich methoxyphenyl ring of the analytes. The fluorine on F-MOPN further modulates the electron density of its own aromatic system, leading to a differential and stronger interaction compared to MOPN. This combination of enhanced dipole-dipole and π-π interactions results in the increased retention and successful resolution of the fluorinated compound.

Conclusion

Distinguishing between closely related fluorinated and non-fluorinated analogs is a critical task in pharmaceutical analysis. This guide has demonstrated that by moving beyond conventional C18 columns and strategically selecting a stationary phase with alternative separation mechanisms, such as a Pentafluorophenyl (PFP) phase, robust and reliable separation is achievable. The presented HPLC method, built on a logical foundation of understanding molecular interactions, provides baseline resolution of 2-Fluoro-3-(4-methoxyphenyl)-3-oxopropanenitrile and its non-fluorinated counterpart. This approach underscores the principle that a thorough understanding of the analyte's chemistry and its interaction with the stationary phase is paramount for developing selective and self-validating analytical methods.

References

  • Vertex AI Search. (2020). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success.
  • LCGC International. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development.
  • Walsh Medical Media. (2012). HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development.
  • HPLC Column Selection Guide.
  • Hawach. (2026). Comprehensive Understanding of HPLC Column.
  • ResearchGate. Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC.
  • LCGC International. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • PubMed. (2010). UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones.
  • KNAUER. (2025). HPLC Basics – Essential Guide to Chromatography Principles.
  • Pharmaguideline. (2025). Principle of HPLC | HPLC System Working Explained.
  • PMC. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.
  • Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC.
  • Chrom Tech, Inc. (2025). Ultimate Guide to Liquid Chromatography Principles.
  • LCGC International. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.
  • PMC. (2018). Into the Blue: Ketene Multicomponent Reactions under Visible Light.
  • ResearchGate. Time dependent UV-Vis spectra of reduction of aromatic ketones with....

Sources

A Senior Application Scientist's Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Methoxyphenyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become a cornerstone for optimizing pharmacokinetic and pharmacodynamic properties.[1][2] This guide provides a comparative analysis of fluorinated and non-fluorinated methoxyphenyl derivatives, offering insights into the profound impact of this single-atom substitution on biological activity. We will delve into the mechanistic underpinnings of these differences and provide robust experimental protocols for their evaluation.

The methoxyphenyl moiety is a common scaffold in medicinal chemistry. However, it is often susceptible to metabolic modification, particularly O-demethylation by cytochrome P450 enzymes, which can lead to rapid clearance and reduced bioavailability.[3][4] Fluorination serves as a powerful tool to mitigate these liabilities and enhance therapeutic potential.[5][6]

The Influence of Fluorination on Key Biological Parameters

The substitution of a hydrogen atom with fluorine, the most electronegative element, can dramatically alter a molecule's physicochemical properties.[4][6] These alterations, in turn, influence its biological behavior.

Metabolic Stability:

One of the most significant advantages of fluorination is the enhancement of metabolic stability.[4][5][6] The carbon-fluorine bond is considerably stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes.[7] By strategically placing a fluorine atom on the methoxy group or the phenyl ring, metabolic "soft spots" can be blocked, preventing oxidative metabolism.[1][3] This often leads to a longer in vivo half-life and increased drug exposure.[1] For instance, the introduction of fluorine to the para position on a phenyl ring has been shown to dramatically slow the rate of metabolic clearance.[3]

Receptor Binding Affinity and Potency:

The impact of fluorination on receptor binding is context-dependent and can be multifaceted.[8][9] Fluorine's high electronegativity can alter the electron distribution within the molecule, affecting its pKa and dipole moment.[4][5] This can lead to more favorable electrostatic interactions with the target receptor, thereby increasing binding affinity and potency.[6][10] In some cases, fluorination can induce a conformational bias in the molecule that pre-organizes it for optimal binding to the receptor's active site.[9][11] However, unfavorable steric or electronic interactions can also lead to a decrease in potency.[12] A study on fluorinated methoxyphenylalkyl amides as melatonin receptor agonists demonstrated that the position of the fluorine atom significantly influenced agonist activity.[13][14]

Lipophilicity and Cell Permeability:

Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[1][5][15] However, this increase is not always straightforward and depends on the molecular context.[11][16] While enhanced lipophilicity can be beneficial, excessive lipophilicity can lead to reduced aqueous solubility and increased non-specific binding.[1] Therefore, a careful balance must be struck to optimize the overall pharmacokinetic profile.[6]

Comparative Data Summary

The following table provides a representative summary of the expected differences in key biological parameters between a hypothetical non-fluorinated methoxyphenyl derivative and its fluorinated analogue.

ParameterNon-Fluorinated Methoxyphenyl DerivativeFluorinated Methoxyphenyl DerivativeRationale for Difference
Metabolic Half-life (t½) in Human Liver Microsomes 15 minutes90 minutesFluorine at a metabolic hotspot blocks CYP450-mediated oxidation, slowing down metabolism.[1][3][6]
Receptor Binding Affinity (Ki) 50 nM10 nMAltered electronic properties and conformational effects due to fluorine can lead to stronger interactions with the target receptor.[6][10]
Cell Permeability (Papp) in Caco-2 Assay 5 x 10⁻⁶ cm/s15 x 10⁻⁶ cm/sIncreased lipophilicity from fluorine substitution often enhances passive diffusion across cell membranes.[1][6]
Oral Bioavailability 20%60%A combination of increased metabolic stability and improved cell permeability contributes to higher oral bioavailability.[1][5]

Experimental Protocols

To empirically determine the biological activity of fluorinated and non-fluorinated methoxyphenyl derivatives, the following detailed protocols are provided.

Protocol 1: In Vitro Metabolic Stability Assessment in Human Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.[17][18]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the test compounds.[19]

Materials:

  • Test compounds (fluorinated and non-fluorinated derivatives)

  • Human Liver Microsomes (pooled, from a reputable supplier)

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) with an internal standard (for quenching and analysis)

  • Positive control compound with known metabolic fate (e.g., Verapamil)

  • Negative control (incubation without NADPH)

  • 96-well incubation plate and a plate shaker/incubator

  • LC-MS/MS system for analysis

Procedure:

  • Preparation:

    • Prepare a stock solution of the test compounds and positive control in DMSO.

    • Prepare the incubation mixture by adding human liver microsomes to the phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Add the test compounds and positive control to the incubation plate to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative control wells.

    • At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), quench the reaction by adding 2 volumes of ice-cold ACN containing the internal standard.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate the protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.[18]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / protein concentration).[20]

Protocol 2: Competitive Radioligand Receptor Binding Assay

This assay determines the binding affinity (Ki) of the test compounds for a specific receptor.[15][21]

Objective: To measure the ability of the test compounds to displace a known radioligand from its receptor, thereby determining their inhibitory constant (Ki).

Materials:

  • Test compounds (fluorinated and non-fluorinated derivatives)

  • Cell membranes expressing the target receptor

  • Radioligand specific for the target receptor (e.g., [³H]-ligand)

  • Unlabeled reference compound with known affinity

  • Assay buffer (e.g., Tris-HCl with appropriate additives)

  • Scintillation cocktail

  • Glass fiber filter mats

  • Cell harvester

  • Scintillation counter

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of the test compounds and the unlabeled reference compound.

    • In a 96-well plate, add the assay buffer, cell membranes, and either the test compound, unlabeled reference compound (for total displacement), or buffer alone (for total binding).

  • Incubation:

    • Add the radioligand to all wells at a concentration at or below its Kd value.

    • Incubate the plate for a sufficient time to reach equilibrium (e.g., 60 minutes at room temperature).

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound from the free radioligand.[22]

    • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Dry the filter mats and place them in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Generate a competition curve by plotting the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

Visualizations

Experimental Workflow Diagram

G cluster_0 Compound Synthesis cluster_1 In Vitro Assays cluster_2 Data Analysis & Comparison NonFluor Non-Fluorinated Methoxyphenyl Derivative MetStab Metabolic Stability (Human Liver Microsomes) NonFluor->MetStab RecBind Receptor Binding (Radioligand Assay) NonFluor->RecBind Perm Cell Permeability (Caco-2 Assay) NonFluor->Perm Fluor Fluorinated Methoxyphenyl Derivative Fluor->MetStab Fluor->RecBind Fluor->Perm Analysis Calculate t½, CLint, Ki, Papp MetStab->Analysis RecBind->Analysis Perm->Analysis Comparison Compare Biological Activity and Pharmacokinetic Profile Analysis->Comparison

Caption: A typical experimental workflow for comparing the biological activity of fluorinated and non-fluorinated derivatives.

Mechanism of Metabolic Blocking by Fluorination

G cluster_0 Non-Fluorinated Derivative cluster_1 Fluorinated Derivative NonFluor Methoxyphenyl Derivative -O-CH3 Metabolite Metabolite -OH NonFluor:f1->Metabolite:f1 CYP450 O-demethylation Fluor Fluorinated Methoxyphenyl Derivative -O-CFH2 NoReaction Metabolism Blocked Fluor:f1->NoReaction Resistant to Oxidation

Caption: Fluorination of the methoxy group can block CYP450-mediated O-demethylation, enhancing metabolic stability.

Conclusion

The strategic incorporation of fluorine into methoxyphenyl derivatives offers a powerful approach to enhancing their drug-like properties. By improving metabolic stability, and potentially modulating receptor binding affinity and cell permeability, fluorination can significantly increase the therapeutic potential of a lead compound. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to systematically evaluate and compare the biological activities of fluorinated and non-fluorinated analogues, ultimately facilitating the design of safer and more effective medicines.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Tsotinis, A., et al. (2011). Fluorine substituted methoxyphenylalkyl amides as potent melatonin receptor agonists. MedChemComm, 2(8), 758-762. [Link]

  • Tsotinis, A., et al. (2011). Fluorine substituted methoxyphenylalkyl amides as potent melatonin receptor agonists. PubMed, [Link]

  • Murphy, C. D. (2015). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 11(5), 755-767. [Link]

  • Mez-Díaz, C., et al. (2024). The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub, 4(1), 38. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Meanwell, N. A. (2012). Application of Bioisosteres in Drug Design. SlideShare. [Link]

  • Pharmaron. (n.d.). Permeability Assays. Pharmaron. [Link]

  • BioIVT. (n.d.). Cell Permeability Assay. BioIVT. [Link]

  • Gant, R. J., et al. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry, 64(14), 10246–10259. [Link]

  • Eurofins Discovery. (n.d.). Absorption & Permeability Services. Eurofins Discovery. [Link]

  • Singh, I., & Tandon, V. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160. [Link]

  • Patsnap. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study. Patsnap Synapse. [Link]

  • Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Iranian Chemical Society, 20(9), 2385-2415. [Link]

  • Popova, E. A., et al. (2021). Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity. Molecules, 26(21), 6484. [Link]

  • Donohue, S. R., et al. (2007). Methoxy- and fluorine-substituted analogs of O-1302: synthesis and in vitro binding affinity for the CB1 cannabinoid receptor. Bioorganic & Medicinal Chemistry, 15(16), 5494-5503. [Link]

  • Champagne, P. A., & Rovis, T. (2017). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters, 8(12), 1284–1288. [Link]

  • Laug, L., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]

  • Technology Networks. (2025, September 4). Fluorine PFAS In Medicines Not Leading To Added Drug Reactions. Technology Networks. [Link]

  • Brandt, S. D., et al. (2021). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 12, 706048. [Link]

  • Lovey, A. J., & Pawson, B. A. (1982). Fluorinated retinoic acids and their analogues. 3. Synthesis and biological activity of aromatic 6-fluoro analogues. Journal of Medicinal Chemistry, 25(1), 71-75. [Link]

  • Pelkonen, O., & Turpeinen, M. (2007). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. European Journal of Pharmaceutical Sciences, 31(3-4), 137-147. [Link]

  • European Pharmaceutical Review. (2005, May 20). A powerful tool for drug discovery. European Pharmaceutical Review. [Link]

  • protocols.io. (2025, August 3). Metabolic stability assay in human, rat, dog or mouse hepatocytes. protocols.io. [Link]

  • Taylor, A. J., & Gouverneur, V. (2008). The role of fluorine in medicinal chemistry. Expert Opinion on Drug Discovery, 3(10), 1157-1167. [Link]

  • Wikipedia. (n.d.). Ligand binding assay. Wikipedia. [Link]

  • Tshitenge, D. T., et al. (2021). Structure and biological property studies of the fluorinated sulfonic esters derived from 2-hydroxy-4-(hydroxy/methoxy)acetophenone as inhibitors of biochemical targets linked to type 2 diabetes mellitus. Molecules, 26(15), 4486. [Link]

  • Singh, I., & Tandon, V. (2025, September 27). Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]

  • Wang, F., et al. (2025, August 6). Fluorine in Drug Design: A Case Study with Fluoroanisoles. ResearchGate. [Link]

  • Kanamori, T., et al. (2021). Evaluation of Agonistic Activity of Fluorinated and Nonfluorinated Fentanyl Analogs on μ-Opioid Receptor Using a Cell-Based Assay System. Biological & Pharmaceutical Bulletin, 44(2), 159-161. [Link]

  • Juszczak, M., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 25(13), 3019. [Link]

  • Ni, C., & Hu, J. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 971–974. [Link]

  • Schiwal, J. L., et al. (2025, July 23). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Crystals, 15(7), 894. [Link]

  • Ferlin, M. G., et al. (2019). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. European Journal of Medicinal Chemistry, 178, 443-456. [Link]

  • Ni, C., & Hu, J. (2019, June 20). The Dark Side of Fluorine. Fluoride Action Network. [Link]

  • Arai, M., et al. (2015). Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. The Journal of Antibiotics, 68(1), 59-61. [Link]

  • Bayrak, C., et al. (2023). Some biological active compounds including methoxyphenyl moieties. ResearchGate. [Link]

  • Dalvi, S. N., & Garge, S. S. (2011). Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS Techniques. Research Journal of Chemical Sciences, 1(5), 85-87. [Link]

Sources

Spectroscopic characterization of alpha-fluoro-beta-keto nitrile tautomers

Spectroscopic Characterization of -Fluoro- -Keto Nitrile Tautomers: A Comparative Guide

Executive Summary & Strategic Importance

Audience: Medicinal Chemists, Structural Biologists, and Process Chemists.


Unlike non-fluorinated analogs, the fluorine atom at the



The Core Challenge: Tautomeric Complexity

The system exists in equilibrium between the Keto form (racemic mixture) and two potential Enol isomers (


  • Keto Form:

    
    
    
  • Enol Form:

    
    
    

Strategic Characterization Workflow

Do not rely on a single method. The timescale of the analytical technique determines the observed species. NMR observes a weighted average if exchange is fast (relative to the NMR time scale), while IR captures instantaneous snapshots.

Recommended Decision Tree

GStartSample: alpha-Fluoro-beta-Keto NitrileSolventStep 1: Solvent Selection(Critical for Equilibrium Position)Start->SolventDissolveF19Step 2: 19F NMR (The Anchor)Quantifies Ratio & Exchange RateSolvent->F19Run at 298K & Variable TempF19->SolventIf peaks broad/coalesced,change solvent or tempH1Step 3: 1H NMRValidates Alpha-Proton vs. Enol OHF19->H1Correlate IntegralsIRStep 4: FT-IR (Solid vs. Solution)Identifies C=O vs. C=C/OHH1->IRConfirm Functional GroupsXRDStep 5: X-Ray CrystallographyDefinitive Solid-State IsomerIR->XRDIf Single Crystal Available

Figure 1: Integrated workflow for structural elucidation. Note that

Comparative Analysis of Spectroscopic Methods

A. Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for solution-state analysis. The presence of fluorine provides a unique handle (


1.

F NMR: The Primary Tool
  • Mechanism: The fluorine nucleus is highly sensitive to the hybridization of the attached carbon (

    
     in keto vs. 
    
    
    in enol).
  • Performance:

    • Keto Form: Appears as a doublet (coupled to the

      
      -proton, 
      
      
      Hz).
    • Enol Form: Appears as a singlet (or weak doublet if long-range coupling exists) and is significantly shifted (typically deshielded/downfield relative to keto due to conjugation, though substituent dependent).

  • Advantage: Allows direct integration to calculate

    
     (
    
    
    ) without overlap from aliphatic impurities.
2.

H NMR: Structural Validation
  • Keto Form: The

    
    -proton is diagnostic. It appears as a doublet (
    
    
    Hz) in the 5.0–6.5 ppm range.
  • Enol Form: Absence of the

    
    -proton. Presence of a deshielded enolic -OH proton (often >10 ppm, broad).
    
  • Pitfall: Rapid proton exchange with protic solvents (MeOH,

    
    ) can wash out the enol -OH and even the keto 
    
    
    -proton (via deuteration), leading to false negatives. Always use aprotic solvents (CDCl
    
    
    , DMSO-
    
    
    , Acetone-
    
    
    ) initially.
3.

C NMR: Carbon Skeleton Confirmation
  • Keto Carbonyl: Typical ketone shift (

    
    190-200 ppm), shows 
    
    
    coupling (
    
    
    20-30 Hz).
  • Enol Carbon: Upfield shift relative to ketone (

    
    160-175 ppm), shows 
    
    
    coupling.
  • 
    -Carbon (C-F): 
    
    • Keto (

      
      ): Large doublet (
      
      
      Hz).
    • Enol (

      
      ): Large doublet (
      
      
      Hz).
B. Vibrational Spectroscopy (FT-IR)

IR is critical for distinguishing the tautomers in the solid state or checking for rapid equilibrium that NMR averages out.

FeatureKeto Form (

)
Enol Form (

)
C=O[1][2][3] Stretch Strong, sharp (

1730–1760 cm

)
Absent (or very weak)
C=C Stretch AbsentMedium/Strong (

1600–1650 cm

)
-OH Stretch AbsentBroad band (3000–3400 cm

)
C

N Stretch
Sharp (

2250 cm

)
Shifted to lower freq. due to conjugation
C. X-Ray Crystallography[4][5]
  • Role: Provides the definitive stereochemistry (

    
     vs 
    
    
    ) of the enol form in the solid state.
  • Limitation: The solid-state structure may not represent the major species in solution.

    
    -fluoro-
    
    
    -keto nitriles often crystallize as the enol form due to intermolecular hydrogen bonding networks.

Experimental Data Summary

The following table summarizes characteristic signals for a generic



ParameterMethodKeto TautomerEnol Tautomer

-Proton

H NMR

5.5–6.5 ppm (d,

Hz)
Absent
Hydroxyl (-OH)

H NMR
Absent

10–14 ppm (br s)
Fluorine Signal

F NMR
Doublet (

Hz)
Singlet (Shift

10-20 ppm vs keto)

-Carbon

C NMR
Doublet (

Hz)
Doublet (

Hz)
Carbonyl/Alkene

C NMR

190–200 ppm (d,

Hz)

160–175 ppm (d,

varies)
IR Fingerprint FT-IR


1750 cm



1640 cm

,

Detailed Experimental Protocols

Protocol 1: Determination of Tautomeric Ratio ( ) via F NMR

Objective: Accurate quantification of keto:enol ratio without proton exchange interference.

  • Sample Preparation:

    • Weigh 10-15 mg of the

      
      -fluoro-
      
      
      -keto nitrile.
    • Dissolve in 0.6 mL of anhydrous CDCl

      
       (non-polar, favors keto) or DMSO-
      
      
      (polar, favors enol).
    • Note: Filter through a small plug of anhydrous MgSO

      
       if the solvent is not fresh, as water catalyzes proton exchange.
      
  • Acquisition:

    • Set probe temperature to 298 K (25°C).

    • Pulse sequence: Standard single-pulse

      
      F with inverse gated decoupling (to suppress NOE if quantitative accuracy <1% is required, though standard integration is usually sufficient for 
      
      
      ).
    • Spectral Width: Ensure range covers -200 to -50 ppm.

    • Relaxation Delay (

      
      ): Set to 
      
      
      (typically 5-10 seconds for fluorinated organics) to ensure full relaxation.
  • Analysis:

    • Phase and baseline correct the spectrum.

    • Integrate the doublet (keto) and the singlet (enol).

    • Calculate % Enol =

      
      .
      
Protocol 2: Variable Temperature (VT) NMR for Dynamic Exchange

Objective: Distinguish between a single averaged species (fast exchange) and distinct tautomers (slow exchange).

  • Setup: Prepare sample in a high-boiling solvent (e.g., DMSO-

    
     or Toluene-
    
    
    ) depending on solubility.
  • Low Temperature: Cool to 233 K (-40°C). If exchange is slow, peaks will sharpen and separate.

  • High Temperature: Heat in 10°C increments up to 353 K (80°C).

  • Observation:

    • Coalescence: If separate peaks merge into a broad single peak upon heating, the exchange rate (

      
      ) matches the chemical shift difference (
      
      
      ).
    • Interpretation: This confirms the species are in dynamic equilibrium rather than being stable, non-interconverting isomers.

Scientific Causality & Mechanism

The behavior of these molecules is dictated by the Inductive Effect of Fluorine.

  • Acidity: The F atom pulls electron density from the

    
    -carbon, making the C-H bond highly acidic. This lowers the energy barrier for deprotonation, the first step in tautomerization.
    
  • H-Bonding: In the enol form, the fluorine atom can act as a weak hydrogen bond acceptor, potentially competing with the nitrile nitrogen or carbonyl oxygen, leading to complex conformer populations.

Solvent Effects (Self-Validating Check):

  • If you observe >90% keto form in DMSO, suspect a structural anomaly (e.g., steric hindrance preventing planarity required for enolization).

  • Typically, polar aprotic solvents (DMSO) stabilize the more polar enol/enolate species, while non-polar solvents (Chloroform) favor the neutral keto form.

References

  • Sloop, J. C., et al. (2014).[4] "Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings." American Journal of Organic Chemistry. Link

    • Relevance: Discusses F NMR shifts and keto-enol equilibrium in fluorinated cyclic ketones, providing comparative shift d
  • Ruiz, D. L., et al. (2010).[3] "Solvent effects on tautomeric equilibria in

    
    -ketonitriles: NMR and theoretical studies." Journal of Physical Organic Chemistry. Link
    
    • Relevance: Establishes the baseline for solvent effects on non-fluorinated -keto nitriles, serving as a control for understanding the fluorine effect.
  • Belova, N. V., et al. (2011). "The keto/enol tautomerism in acetoacetyl fluoride: properties, spectroscopy, and gas-phase and crystal structures." Physical Chemistry Chemical Physics. Link

    • Relevance: Provides detailed vibrational and structural data for a related fluorinated carbonyl system, valid
  • Reich, H. J. "19F NMR Chemical Shifts." University of Wisconsin-Madison Organic Chemistry Data. Link

    • Relevance: Authoritative database for F chemical shifts used to benchmark the observed signals.

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 2-Fluoro-3-(4-methoxyphenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026


-Fluoro-

-keto Nitrile
Part 1: Executive Safety Directive (The "Why")

Do not treat this compound as a generic organic intermediate. 2-Fluoro-3-(4-methoxyphenyl)-3-oxopropanenitrile (CAS: 137225-83-9) possesses a structural motif—an


-fluoro 

-keto nitrile—that presents a dual-hazard profile often underestimated in standard safety data sheets (SDS).
  • The Nitrile Moiety (-CN): While organic nitriles generally exhibit lower acute toxicity than inorganic cyanides, metabolic cleavage (via cytochrome P450) or acidic hydrolysis can release free cyanide (

    
    ), leading to cytotoxic hypoxia.
    
  • The

    
    -Fluorine Substituent:  The electron-withdrawing fluorine atom increases the acidity of the 
    
    
    
    -proton, making the compound highly reactive toward nucleophiles and potentially increasing its skin permeability compared to non-fluorinated analogs.

Core Safety Philosophy: Treat this compound as a Potential Cyanide Generator and a Severe Irritant . Reliance on standard 4-mil nitrile examination gloves is insufficient for prolonged handling of solutions containing this compound.

Part 2: PPE Matrix & Selection Logic

The following recommendations rely on the Permeation vs. Degradation principle. Standard nitrile gloves may not show physical degradation (swelling) but can allow invisible permeation of organic nitriles in under 2 minutes.

Table 1: PPE Specifications by Operation
Protection ZoneComponentSpecificationScientific Rationale
Dermal (Hands) Primary Glove Laminate Film (e.g., Silver Shield / 4H) Critical: Organic nitriles permeate rubber rapidly. Laminate film provides >480 min breakthrough time.
Secondary Glove Nitrile (5-8 mil)Worn over the laminate glove to provide dexterity and mechanical protection.
Respiratory Engineering Control Class II Type A2 Biosafety Cabinet or Chemical Fume HoodPrimary defense. The compound is likely a solid powder; inhalation of dust allows rapid systemic absorption.
Backup PPE N95 or P100 Particulate RespiratorOnly for weighing outside a hood (strongly discouraged) or spill cleanup.
Ocular Primary Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient for powders that can drift or solutions that can splash.
Body Primary Lab Coat (Poly/Cotton) + Chemical ApronTyvek sleeves recommended if reaching into deep reactors to prevent wrist exposure.
Visualization 1: PPE Decision Logic

This logic gate ensures you select the correct glove configuration based on the physical state of the reagent.

PPE_Selection Start Start: Handling Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution / Liquid State->Solution Quant_Sm < 100 mg Solid->Quant_Sm Quant_Lg > 100 mg Solid->Quant_Lg Rec_B Laminate Liner (Silver Shield) + Nitrile Outer Solution->Rec_B Solvent Permeation Risk Rec_C Full Chemical Apron + Face Shield + Laminate Gloves Solution->Rec_C Splash/Spill Risk Rec_A Standard Nitrile (Double Gloved) + Fume Hood Quant_Sm->Rec_A Low Dust Risk Quant_Lg->Rec_A High Dust Risk

Figure 1: PPE Decision Tree. Note that handling solutions (where the nitrile is dissolved in organic solvents) triggers the requirement for Laminate (Silver Shield) gloves due to the "carrier effect" of solvents facilitating skin absorption.

Part 3: Operational Protocols
3.1 Weighing & Transfer (The High-Risk Zone)

The highest risk of exposure occurs during the weighing of the solid, where static electricity can cause "fly-away" powder.

  • Static Control: Use an anti-static gun or ionizer bar inside the balance enclosure. Fluorinated compounds often carry significant static charge.

  • The "Closed Transfer" Rule:

    • Tare the weighing boat.

    • Add compound.

    • Cover the boat (e.g., with a larger weigh boat or parafilm) before removing it from the balance to transport to the reaction vessel.

    • Why? This prevents micro-aerosolization during movement through the lab air currents.

3.2 Reaction Setup
  • Solvent Choice: Avoid dissolving this compound in DMSO (Dimethyl sulfoxide) if possible, unless strictly necessary. DMSO dramatically enhances skin permeability, carrying the toxic nitrile directly into the bloodstream upon contact.

  • Acidification Warning: Never add strong acids directly to the neat compound. Although the

    
    -keto functionality is stable, the nitrile group can hydrolyze to release HCN gas if heated in strong aqueous acid.
    
3.3 Decontamination & Waste
  • Surface Decon: Wipe surfaces with 10% aqueous bleach (sodium hypochlorite). The hypochlorite oxidizes potential cyanide traces to cyanate (less toxic).

  • Waste Segregation:

    • DO NOT mix waste streams containing this compound with acidic waste.

    • Label waste clearly: "Contains Organic Nitriles - Potential Cyanide Hazard."

Part 4: Emergency Response Protocols

In the event of exposure, seconds count. The biological mechanism of nitrile toxicity involves the inhibition of cytochrome c oxidase, halting cellular respiration.

Visualization 2: Exposure Response Workflow

Emergency_Response Exposure Exposure Event Route Identify Route Exposure->Route Skin Dermal Contact Route->Skin Inhale Inhalation Route->Inhale Action_Skin 1. Remove Gloves/Clothing 2. Wash with Soap/Water (15 min) 3. Do NOT scrub (abrasion) Skin->Action_Skin Action_Inhale 1. Move to Fresh Air 2. Oxygen if available 3. Alert Safety Officer Inhale->Action_Inhale Medical Seek Medical Attention Inform: 'Nitrile Exposure' Action_Skin->Medical Action_Inhale->Medical Antidote Consider Cyanide Antidote (Hydroxocobalamin) Medical->Antidote If symptoms (dizziness, rapid breathing) appear

Figure 2: Emergency Response Pathway. Note that scrubbing the skin is discouraged as it increases blood flow and absorption. Gentle, copious washing is required.[1]

Medical Awareness

Ensure your facility's occupational health officer is aware you are handling organic nitriles.

  • Symptoms of Exposure: Headache, dizziness, rapid breathing (tachypnea), nausea, and in severe cases, cherry-red skin discoloration (late sign).

  • Antidote Availability: Facilities handling >10g of organic nitriles should maintain a Cyanide Antidote Kit (e.g., Cyanokit/Hydroxocobalamin) onsite.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.

  • Ansell Healthcare. (2008).[2] Chemical Resistance Guide: Permeation & Degradation Data. (Referenced for Nitrile vs. Laminate breakthrough times).

  • PubChem. (2023). Compound Summary: Organic Nitriles Toxicity Profile. National Library of Medicine.

Sources

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